Kurarinone
Description
Contextualization within Natural Products Chemistry and Flavanone (B1672756) Research
Kurarinone (B208610) is a naturally occurring chemical compound classified as a prenylated flavanone. nih.gov Flavanones belong to the larger class of flavonoids, which are a diverse group of polyphenolic secondary metabolites found in plants. researchgate.netbjmu.edu.cn These compounds are a significant focus within natural products chemistry due to their wide range of biological activities and potential therapeutic applications. nih.govresearchgate.net this compound's structure is characterized by a typical flavanone core with a lavandulyl group at the C-8 position, which contributes to its unique properties. researchgate.netpnas.org
Flavonoids are known for a variety of pharmacological effects, including anticancer, antioxidant, neuroprotective, and anti-inflammatory properties. nih.govresearchgate.net this compound, as a member of this family, has been the subject of extensive research to explore its own specific bioactivities. nih.govfrontiersin.org Studies have investigated its potential in areas such as cancer chemoprevention, neuroprotection, and anti-inflammatory action, positioning it as a compound of interest in the search for new therapeutic agents from natural sources. researchgate.netpnas.orgfrontiersin.org
Historical Perspectives on this compound Discovery and Early Investigations
The first isolation of this compound was reported in 1970 by Komatsu and his colleagues. nih.gov The compound was extracted from the methanolic root extract of Sophora angustifolia. nih.gov The initial isolation process involved chromatographic separation of the plant extract. Specifically, the extract was chromatographed and eluted with an acetone:hexane mixture. The resulting material was then subjected to thin-layer chromatography, and a slower-moving fraction was re-chromatographed using a chloroform:methanol solvent system to yield purified this compound. nih.gov Early investigations into this compound laid the groundwork for over five decades of research into its chemical properties and pharmacological potential. nih.govfrontiersin.org
Botanical Sources and Taxonomic Relevance of this compound Production (e.g., Sophora flavescens Aiton)
This compound is primarily isolated from plants belonging to the Sophora genus of the Fabaceae family. nih.gov The most notable botanical source is the root of Sophora flavescens Aiton, a plant used in traditional Chinese medicine known as "Ku Shen". researchgate.netnih.govnih.gov The roots of this plant are particularly abundant in this compound. nih.govnih.gov
The production of this compound and other prenylated flavonoids is of taxonomic relevance, as these compounds are characteristic secondary metabolites of the Sophora genus. bjmu.edu.cn Phytochemical studies of Sophora flavescens have led to the isolation of numerous flavonoids, including flavanones like this compound, flavonols, and isoflavones. bjmu.edu.cnmdpi.com The presence and concentration of these compounds can be significant for the chemotaxonomic classification of these plants.
Botanical Sources of this compound
| Plant Species | Family | Plant Part Used |
| Sophora flavescens Aiton | Fabaceae | Roots |
| Sophora angustifolia | Fabaceae | Roots |
Key Milestones in Early this compound Research
| Year | Milestone | Key Researchers |
| 1970 | First isolation of this compound | Komatsu et al. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H30O6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-8-(5-methyl-2-prop-1-en-2-ylhex-4-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C26H30O6/c1-14(2)6-7-16(15(3)4)10-19-21(29)12-24(31-5)25-22(30)13-23(32-26(19)25)18-9-8-17(27)11-20(18)28/h6,8-9,11-12,16,23,27-29H,3,7,10,13H2,1-2,4-5H3/t16?,23-/m0/s1 |
InChI Key |
LTTQKYMNTNISSZ-KESSSICBSA-N |
Isomeric SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C |
Synonyms |
kurarinone norkurarinone |
Origin of Product |
United States |
Biosynthetic Pathways and Metabolic Engineering of Kurarinone
Elucidation of Kurarinone (B208610) Precursors and Intermediate Metabolites
The biosynthesis of this compound begins with precursors from primary metabolism. The core flavanone (B1672756) structure is derived from the phenylpropanoid and polyketide pathways. L-phenylalanine, an aromatic amino acid, serves as the initial precursor.
The key intermediate metabolites in the formation of the this compound backbone are:
Cinnamic acid: Formed from L-phenylalanine via the action of phenylalanine ammonia-lyase (PAL).
p-Coumaric acid: Produced by the hydroxylation of cinnamic acid by cinnamate (B1238496) 4-hydroxylase (C4H).
p-Coumaroyl-CoA: The activated form of p-coumaric acid, synthesized by 4-coumarate:CoA ligase (4CL). This molecule is a critical branch point, directing metabolic flow into the flavonoid pathway. nih.gov
Naringenin (B18129) chalcone (B49325): Synthesized by chalcone synthase (CHS) through the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA. nih.govwikipedia.org
Naringenin: The flavanone core of this compound, formed by the stereospecific cyclization of naringenin chalcone, a reaction catalyzed by chalcone isomerase (CHI). nih.govfrontiersin.org Naringenin is the direct substrate for the subsequent prenylation steps that lead to this compound. nih.gov
The lavandulyl side chain, a distinctive feature of this compound, is derived from the isoprenoid pathway. The specific precursor for this group is not explicitly detailed in the available literature but is understood to be a C10 isoprenoid diphosphate (B83284) derivative.
Identification and Characterization of Enzymes Involved in this compound Biosynthesis
Several key enzymes from Sophora flavescens that are integral to the biosynthesis of the flavanone backbone and its subsequent prenylation have been identified and characterized. These enzymes are primarily active in the roots of the plant, which corresponds with the accumulation of this compound in this tissue. nih.govnih.gov
| Enzyme | Abbreviation | Function in this compound Biosynthesis |
| Phenylalanine ammonia-lyase | PAL | Catalyzes the conversion of L-phenylalanine to cinnamic acid. mdpi.com |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to form p-coumaric acid. mdpi.com |
| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. nih.gov |
| Chalcone synthase | CHS | Catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to produce naringenin chalcone. nih.govwikipedia.org |
| Chalcone isomerase | CHI | Catalyzes the cyclization of naringenin chalcone to form (2S)-naringenin. nih.govfrontiersin.org |
| Naringenin 8-prenyltransferase | SfN8DT-1 | A flavonoid-specific prenyltransferase that catalyzes the attachment of a dimethylallyl group to the 8-position of naringenin. nih.gov This is a crucial first step in the prenylation cascade leading to various prenylated flavonoids. |
| Flavonoid prenyltransferases | e.g., SfG6DT | Sophora flavescens possesses a variety of prenyltransferases that exhibit specificity for different positions on the flavonoid skeleton. nih.gov While the specific enzyme for the lavandulyl group attachment in this compound biosynthesis is yet to be fully characterized, the presence of diverse prenyltransferases in this plant is well-documented. |
Genetic Regulation of this compound Biosynthesis in Producing Organisms
The biosynthesis of this compound, as part of the flavonoid pathway, is tightly regulated at the transcriptional level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex network of transcription factors (TFs), primarily from the MYB, bHLH, and WD40 families. frontiersin.orgnih.gov
Transcriptomic and metabolomic analyses of Sophora flavescens have revealed that the expression of genes such as CHS and CHI is highly correlated with the accumulation of flavonoids in the roots. nih.gov Specific transcription factors from S. flavescens have been identified as potential regulators of flavonoid biosynthesis. For instance, studies have shown that certain SfbHLH transcription factors are key in regulating the flavonoid metabolic pathway. frontiersin.org The expression of prenyltransferase genes, such as SfN8DT-1, is also highly tissue-specific, being predominantly expressed in the root bark where prenylated flavonoids accumulate. nih.gov Furthermore, the expression of these genes can be induced by elicitors like methyl jasmonate, suggesting a role for these compounds in the plant's defense response. nih.gov
| Transcription Factor Family | Role in Flavonoid Biosynthesis Regulation |
| MYB | Members of the R2R3-MYB family are well-known master regulators of the flavonoid pathway, often acting in a combinatorial manner with bHLH and WD40 proteins to activate the promoters of biosynthetic genes. nih.govfrontiersin.org |
| bHLH | These transcription factors often form complexes with MYB proteins to regulate the expression of flavonoid structural genes. Several bHLH genes in S. flavescens have been implicated in the regulation of flavonoid biosynthesis. mdpi.comfrontiersin.org |
Strategies for Metabolic Engineering to Enhance this compound Production
Enhancing the production of this compound can be approached through various metabolic engineering strategies, either in the native producer, Sophora flavescens, or through heterologous production in microbial systems.
In Sophora flavescens :
Overexpression of key biosynthetic genes: Increasing the expression of rate-limiting enzymes in the pathway, such as CHS, CHI, and specific prenyltransferases, could lead to higher yields of this compound.
Transcriptional factor engineering: Modulating the expression of key regulatory TFs (e.g., MYB and bHLH) can simultaneously upregulate multiple genes in the biosynthetic pathway, leading to a coordinated increase in metabolic flux towards this compound. nih.gov
Elicitor treatment: As the expression of some biosynthetic genes is inducible by elicitors like methyl jasmonate, the application of such compounds in cell or root cultures of S. flavescens could stimulate this compound production. nih.gov
Heterologous Production:
Reconstruction of the biosynthetic pathway in microorganisms: The genes encoding the entire this compound biosynthetic pathway can be introduced into a microbial host such as Escherichia coli or Saccharomyces cerevisiae. This approach offers the potential for large-scale, controlled, and sustainable production. mdpi.complos.org
Modular pathway optimization: The heterologous pathway can be divided into modules (e.g., the naringenin module and the prenylation module). The expression of genes within each module can be fine-tuned by using promoters of different strengths and varying gene copy numbers to achieve a balanced metabolic flux and maximize product titer. plos.org
Enhancing precursor supply: Engineering the host's central metabolism to increase the intracellular pools of precursors like L-phenylalanine, malonyl-CoA, and the specific prenyl diphosphate required for the lavandulyl group can significantly boost production.
Advanced Methodologies for the Isolation and Structural Elucidation of Kurarinone Analogues
Contemporary Chromatographic Approaches for Kurarinone (B208610) Purification
Chromatographic techniques are indispensable for the isolation and purification of this compound and its related compounds from plant extracts, ensuring high purity levels for subsequent research.
High-Performance Liquid Chromatography (HPLC) is widely employed for both the determination and purification of this compound and other flavonoids from Sophora flavescens Ait. wikipedia.orgnih.gov Reversed-phase HPLC coupled with mass spectrometry (RP-HPLC-MS) is a common analytical method. For instance, in studies involving Sophorae radix extracts, a mobile phase gradient of water/acetic acid (99.9/0.1 vol. %) and acetonitrile/acetic acid (99.9/0.1 vol. %) over 60 minutes has been successfully utilized. wikipedia.org Preparative HPLC, particularly using C18 columns, has proven effective in yielding this compound with purities exceeding 99%. wikidata.orguni.lu
Thin-Layer Chromatography (TLC) and Preparative Thin-Layer Chromatography (PTLC) serve as foundational and complementary purification steps. Early isolations of this compound involved chromatography followed by TLC, using solvent systems like acetone:hexane (1:1) and chloroform:methanol (95:5). bidd.group More recently, preparative TLC with chloroform/methanol (6:1) has been used to purify active compounds like this compound from Sophora flavescens root extracts. acs.org
High-Speed Counter-Current Chromatography (HSCCC) represents an advanced preparative technique for the rapid isolation and purification of prenylflavanones, including this compound derivatives. A stepwise elution with a two-phase solvent system, such as n-hexane–ethyl acetate–methanol–water (e.g., 1:1:0.7:1 v/v and 1:1:1.2:1 v/v), has been successfully developed for separating transformed products of this compound, achieving high purities (e.g., 94.0% to 99.5%). nih.gov
Column Chromatography , often employing silica (B1680970) gel or LH-20, is frequently used for initial fractionation of crude extracts before more refined chromatographic methods are applied. bidd.groupacs.orguni.luuni.lu
Ultra-Performance Liquid Chromatography (UPLC) is utilized for assessing the purity of isolated this compound, demonstrating its role in quality control post-purification. nih.gov
High-Performance Thin-Layer Chromatography (HPTLC) has also been established for the quantification of this compound in Sophora flavescens roots, using silica gel HPTLC plates with chloroform–methanol (10:1 v/v) as the mobile phase. lipidmaps.org
The table below summarizes common chromatographic conditions for this compound purification:
| Method | Stationary Phase | Mobile Phase | Application | Purity Achieved (Example) |
| RP-HPLC-MS | C18 | Water/Acetic Acid (99.9/0.1%) & Acetonitrile/Acetic Acid (99.9/0.1%) gradient | Analysis & Quantification | Not specified for analysis |
| Preparative HPLC | C18 | Methanol-Water gradient | Purification | >99% wikidata.orguni.lu |
| PTLC | Silica gel | Chloroform/Methanol (6:1) | Purification | 98 mg purified acs.org |
| HSCCC | Two-phase solvent system (e.g., n-hexane–ethyl acetate–methanol–water) | Isolation & Purification of derivatives | 94.0%–99.5% nih.gov | |
| HPTLC | Silica gel HPTLC plates | Chloroform–Methanol (10:1) | Quantification | Not specified for purity, but method validated for precision/accuracy lipidmaps.org |
Spectroscopic and Spectrometric Techniques for the Structural Characterization of this compound Derivatives
The definitive structural elucidation of this compound and its derivatives relies on a combination of advanced spectroscopic and spectrometric techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is paramount for determining the molecular structure, dynamics, and interactions of this compound. uni.lu Both one-dimensional (1D) NMR, such as proton (¹H-NMR) and carbon-13 (¹³C-NMR), and two-dimensional (2D) NMR techniques are routinely employed. wikidata.orguni.luacs.orgnih.govuni.lubidd.groupinvivochem.cn 2D NMR experiments, including Correlated Spectroscopy (COSY), Heteronuclear Multiple-Quantum Coherence (HMQC), and Heteronuclear Multiple-Bond Correlation (HMBC), provide crucial information on proton-proton and carbon-proton connectivities, enabling the assignment of complex molecular architectures. uni.luinvivochem.cnuni.lu Early structural assignments of this compound were established using UV, IR, and NMR techniques. bidd.group
Mass Spectrometry (MS) is essential for determining the molecular weight and providing characteristic fragmentation patterns that aid in structural identification. uni.lu Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely used. wikipedia.orgwikidata.orguni.lunih.govnih.govnih.govcdutcm.edu.cn LC-MS, particularly when coupled with advanced analyzers like linear ion trap Orbitrap mass spectrometry (UPLC-LTQ-Orbitrap MS), allows for accurate mass measurements and detailed fragmentation analysis, which is critical for identifying parent drugs and their metabolites or analogues. wikidata.orguni.lu
Ultraviolet-Visible (UV-Vis) Spectroscopy and Infrared (IR) Spectroscopy provide complementary information. UV-Vis spectroscopy helps in identifying chromophores and conjugated systems, while IR spectroscopy offers insights into the functional groups present in the molecule by detecting molecular vibrations. bidd.groupnih.govuni.luuni.lu
The table below outlines key spectroscopic and spectrometric techniques used for this compound characterization:
| Technique | Information Provided | Specific Applications for this compound |
| ¹H-NMR | Proton environment, coupling patterns | Elucidation of proton positions and connectivity, comparison with literature data acs.orgnih.govbidd.group |
| ¹³C-NMR | Carbon skeleton, functional groups | Elucidation of carbon positions, comparison with literature data acs.orgnih.gov |
| 2D NMR (COSY, HMQC, HMBC) | Proton-proton and carbon-proton correlations | Confirmation of structural connectivity, complete assignment of complex structures uni.luinvivochem.cnuni.lu |
| MS (ESI-MS, HRESIMS, LC-MS) | Molecular weight, fragmentation patterns | Identification of molecular formula, characterization of derivatives and metabolites wikipedia.orgwikidata.orguni.lunih.govnih.govnih.govcdutcm.edu.cn |
| UV-Vis Spectroscopy | Electronic transitions, conjugated systems | Initial structural insights, identification of chromophores bidd.group |
| IR Spectroscopy | Functional groups, molecular vibrations | Identification of hydroxyl, carbonyl, and other characteristic groups bidd.groupnih.gov |
Advanced Approaches for the Isolation of Minor this compound Analogues
The isolation of minor this compound analogues, often present in low concentrations in natural sources or as biotransformation products, demands highly sensitive and selective advanced methodologies.
High-Speed Counter-Current Chromatography (HSCCC) has proven particularly effective for isolating minor prenylflavanones, including novel this compound derivatives, from crude biotransformation extracts. For example, HSCCC successfully isolated 4a,5a-dihydroxy northis compound, 7-methoxyl-4a,5a-dihydroxy northis compound, and 6a-hydroxythis compound, along with northis compound, from microbial biotransformation samples of this compound. This technique allowed for the one-step separation and purification of these compounds, some of which were novel, highlighting its utility for minor components. nih.gov
Ultra-Performance Liquid Chromatography-Linear Ion Trap Orbitrap Mass Spectrometry (UPLC-LTQ-Orbitrap MS) coupled with electrospray ionization (ESI) is a powerful tool for profiling and identifying minor metabolites and analogues. This technique has been successfully applied to analyze the metabolic profile of orally administered this compound in rat urine, enabling the detection and identification of ten metabolites and the parent drug based on accurate mass measurements, fragmentation patterns, and chromatographic retention times. This demonstrates its capability to identify subtle structural variations and trace compounds. wikidata.orguni.lu
HPLC coupled with Diode-Array Detector (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS) allows for the comprehensive separation and characterization of numerous flavonoids, including minor this compound analogues, from complex plant extracts. This approach has led to the identification of 24 flavonoids from Sophora flavescens Ait, including this compound, isothis compound, and 2'-methoxythis compound, by comparing experimental data (retention time, UV, and MS spectra) with authentic compounds or literature. The detailed fragmentation pathways observed in MS, such as the loss of the lavandulyl chain, are crucial for deducing the structures of unknown or minor flavonoid compounds. cdutcm.edu.cn
While not exclusively for this compound, advanced extraction technologies like Supercritical Fluid Extraction (SFE) are relevant for isolating specific classes of compounds, including flavonoids, which could be adapted for minor this compound analogues, especially those sensitive to traditional extraction conditions. uni.lu Similarly, novel approaches like "nano-harvesting" using TiO₂ nanoparticles have been explored for the direct isolation of flavonoids from plants, potentially offering highly selective isolation of specific analogues. uni.lu
Molecular and Cellular Mechanisms of Kurarinone Activity
In vitro Pharmacological Profiling and Target Interactions of Kurarinone (B208610)
This compound engages with a variety of molecular targets, encompassing receptors, enzymes, and ion channels, which collectively contribute to its observed biological effects.
Receptor Binding and Ligand-Target Interactions of this compound (e.g., Dopamine (B1211576) Receptors, EGFR, Her-2, KDR)
This compound demonstrates notable interactions with several key receptors:
Dopamine Receptors (D₁R, D₂LR, D₄R): Radioligand binding assays have revealed that this compound exhibits considerable binding to human D₁R, D₂LR, and D₄R. acs.orgnih.gov Functionally, this compound acts as an antagonist on D₁R, with an IC₅₀ of 42.1 ± 0.35 µM. acs.orgnih.gov Conversely, it functions as an agonist on D₂LR and D₄R, showing EC₅₀ values of 22.4 ± 3.46 µM and 71.3 ± 4.94 µM, respectively. acs.orgnih.gov Molecular docking studies have further elucidated the specific intermolecular interactions between this compound and these dopamine receptors. acs.org
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her-2): this compound has been observed to inhibit the phosphorylation of both EGFR and Her-2 in A431 and MDA-MB-453 cell lines at a concentration of 20 µg/ml. nih.gov
Kinase Insert Domain Receptor (KDR): this compound exhibits inhibitory activity against KDR, with an IC₅₀ of 2.3 µM. nih.gov KDR is a receptor tyrosine kinase that plays a role in endothelial proliferation, survival, migration, and tubular morphogenesis. nih.govgoogle.com
| Receptor/Target | Type of Interaction | IC₅₀ / EC₅₀ | Cell Line / Notes |
| Dopamine D₁R | Antagonist | 42.1 ± 0.35 µM | Human |
| Dopamine D₂LR | Agonist | 22.4 ± 3.46 µM | Human |
| Dopamine D₄R | Agonist | 71.3 ± 4.94 µM | Human |
| EGFR | Phosphorylation Inhibition | 20 µg/ml | A431, MDA-MB-453 |
| Her-2 | Phosphorylation Inhibition | 20 µg/ml | A431, MDA-MB-453 |
| KDR | Inhibition | 2.3 µM | In vitro |
Enzymatic Modulation and Inhibition by this compound (e.g., Tyrosinase, Diacylglycerol acyltransferase (DGAT), Aldose Reductase, Protein Tyrosine Phosphatase 1B (PTP1B), Soluble Epoxide Hydrolase (sEH))
This compound modulates the activity of several enzymes:
Tyrosinase, Diacylglycerol acyltransferase (DGAT), Aldose Reductase, and Human Carboxylesterases 2: this compound has demonstrated inhibitory potential against these enzymes. frontiersin.org Aldose reductase is a cytosolic enzyme involved in the polyol pathway, which converts glucose to sorbitol, and is considered a target for the treatment of type 2 diabetes. nih.govnih.gov Protein Tyrosine Phosphatase 1B (PTP1B) is a negative regulator of insulin (B600854) action and is implicated in insulin resistance. nih.gov
Monoamine Oxidase (hMAO) Isoenzymes: this compound exhibits a weak inhibitory effect on both human MAO-A and MAO-B, with IC₅₀ values of 186 ± 6.17 µM and 198 ± 12.66 µM, respectively. acs.orgnih.gov Kinetic analyses indicate competitive inhibition for hMAO-A (Kᵢ 65.1 ± 3.53 µM) and mixed inhibition for hMAO-B. nih.gov
| Enzyme Target | Type of Modulation/Inhibition | IC₅₀ / Kᵢ | Notes |
| Tyrosinase | Inhibition | Not specified | In vitro |
| DGAT | Inhibition | Not specified | In vitro |
| Aldose Reductase | Inhibition | Not specified | In vitro |
| PTP1B | Inhibition | Not specified | In vitro |
| hMAO-A | Weak Inhibition (Competitive) | IC₅₀: 186 ± 6.17 µM; Kᵢ: 65.1 ± 3.53 µM | Human |
| hMAO-B | Weak Inhibition (Mixed) | IC₅₀: 198 ± 12.66 µM | Human |
| Human Carboxylesterases 2 | Inhibition | Not specified | In vitro |
Ion Channel Modulation by this compound (e.g., Ca²⁺ channel)
This compound influences ion channel activity, particularly large-conductance calcium-activated potassium (BKCa) channels. frontiersin.orgmdpi.com At a concentration of 5 µM, this compound increased BKCa channel activity by stabilizing the open conformation of the channel. frontiersin.org This modulation contributes to its physiological effects, such as decreasing bladder contraction in rats with overactive urinary bladders and reducing micturition frequency. frontiersin.orgresearchgate.net
Signaling Pathway Perturbations Induced by this compound (e.g., NF-κB, MAPK, Akt, STAT3, Nrf2/HO-1, PERK-ATF4, JAK/STAT, TCR)
This compound significantly impacts various intracellular signaling pathways:
NF-κB Pathway: this compound inhibits the nuclear factor NF-κB pathway, which is often activated in cancer and contributes to survival signaling, anti-apoptosis, and drug resistance. frontiersin.orgnih.govresearchgate.net
Akt and STAT3 Pathways: this compound modulates both Akt and STAT3 pathways, which are involved in stress-mediated anticancer activity. frontiersin.orgnih.govresearchgate.net In colon cancer stem-like cells (HCT-116 colonospheres), this compound treatment inhibits the JAK2-STAT3 signaling pathway by reducing phosphorylated STAT3 levels and its nuclear translocation. nih.gov This action leads to a decrease in stemness/self-renewal, cell cycle arrest, and apoptosis. nih.gov
Nrf2/HO-1 Pathway: this compound induces heme oxygenase-1 (HO-1) expression via the KEAP1/Nrf2 pathway. nih.govfrontiersin.org It downregulates KEAP1 (kelch-like ECH-associated protein 1), leading to Nrf2 stabilization and its translocation to the nucleus, which initiates the expression of antioxidant genes like HO-1. nih.gov This mechanism contributes to its anti-inflammatory and antioxidant effects. nih.gov
PERK-ATF4 Pathway: this compound triggers activating transcriptional factor 4 (ATF4) activation through the PKR-like endoplasmic reticulum kinase (PERK) pathway, as evidenced by PERK phosphorylation. nih.govmdpi.com This activation leads to the induction of the cyclin-dependent kinase inhibitor p21 and cytostatic effects in cancer cells. nih.govmdpi.com
JAK/STAT Pathway: Beyond its effect on STAT3, this compound regulates immune responses by modulating the JAK/STAT signaling pathway. nih.gov The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors and is involved in inflammation and glial scar formation. mdpi.com
TCR-Mediated Signaling Pathways: this compound also regulates immune responses through its impact on TCR-mediated signaling pathways. nih.gov It can inhibit Th1 and Th17 cellular proliferation and differentiation, which is relevant in conditions like multiple sclerosis. nih.govfrontiersin.org
| Signaling Pathway | Effect of this compound | Key Molecular Players / Outcomes |
| NF-κB | Inhibition | Reduces anti-apoptotic processes, impacts drug resistance. frontiersin.orgnih.govresearchgate.net |
| Akt | Modulation | Involved in stress-mediated anticancer activity. frontiersin.orgnih.govresearchgate.net |
| STAT3 | Modulation/Inhibition | Involved in stress-mediated anticancer activity; inhibits JAK2-STAT3 signaling, reduces pSTAT3, inhibits nuclear translocation in colon cancer stem-like cells. frontiersin.orgnih.govresearchgate.netnih.gov |
| Nrf2/HO-1 | Activation | Downregulates KEAP1, stabilizes Nrf2, induces HO-1 expression, antioxidant effects. nih.govfrontiersin.org |
| PERK-ATF4 | Activation | Triggers ATF4 activation via PERK phosphorylation, induces p21, cytostatic effects in cancer cells. nih.govmdpi.com |
| JAK/STAT | Regulation | Modulates immune responses, affects inflammation and glial scar formation. nih.govmdpi.com |
| TCR | Regulation | Modulates immune responses, inhibits Th1 and Th17 cell proliferation/differentiation. nih.govfrontiersin.org |
Cell-Based Assays for Investigating this compound's Biological Effects
Cellular Viability and Proliferation Studies with this compound in Various Cell Lines (e.g., cancer cells, epithelial cells, macrophages)
This compound has been extensively investigated for its impact on cellular viability and proliferation across a range of cell lines, consistently demonstrating selective cytotoxicity towards cancer cells.
Cancer Cells: this compound exhibits anticancer potential against various cancer cell lines, including cervical, lung (non-small cell and small cell), hepatic, esophageal, breast, gastric, and prostate cancer cells. frontiersin.orgfrontiersin.orgnih.gov In in vitro studies, this compound's IC₅₀ values typically range from 2 to 62 µM. frontiersin.orgfrontiersin.orgnih.govresearchgate.net
For small-cell lung cancer (SCLC) cells, this compound decreased cell viability and induced apoptosis in a dose-dependent manner. nih.gov IC₅₀ values were reported as 12.5 ± 4.7 µM for H1688 cells and 30.4 ± 5.1 µM for H146 cells after 24 hours of treatment. nih.govresearchgate.net
In prostate cancer cells (PC3), this compound suppressed proliferation in a dose-dependent manner, with an IC₅₀ of 24.7 µM. nih.govmdpi.com
For non-small cell lung cancer (NSCLC) A549 cells, this compound dose- and time-dependently provoked apoptosis. researchgate.net
In colon cancer cells (HCT-116), this compound significantly decreased proliferation. nih.gov
Epithelial Cells: this compound generally shows higher selectivity towards cancer cells compared to normal cells. frontiersin.orgnih.gov For instance, its antiproliferative effect on human bronchial epithelial cells (BEAS-2B) was moderate, with an IC₅₀ of 55.8 ± 4.9 µM, which is higher than its IC₅₀ values for SCLC cells. nih.govresearchgate.net This indicates a degree of selectivity for cancer cells. nih.govmdpi.com
Macrophages: this compound has been reported to inhibit LPS-induced expression of inflammatory cytokines in RAW264.7 macrophages, demonstrating immunosuppressive effects. frontiersin.org It also decreases the infiltration of inflammatory cells, including monocytes/macrophages, in models of intestinal mucosal inflammation. frontiersin.org
| Cell Line Type | Specific Cell Line | Effect of this compound | IC₅₀ (µM) | Notes |
| Cancer Cells | H1688 (SCLC) | Decreased viability, induced apoptosis | 12.5 ± 4.7 | 24h treatment |
| Cancer Cells | H146 (SCLC) | Decreased viability, induced apoptosis | 30.4 ± 5.1 | 24h treatment |
| Cancer Cells | PC3 (Prostate Cancer) | Suppressed proliferation | 24.7 | Dose-dependent |
| Cancer Cells | A549 (NSCLC) | Induced apoptosis | Not specified | Dose- and time-dependent |
| Cancer Cells | HCT-116 (Colon Cancer) | Decreased proliferation | 8.71 (IC30), 20.34 (IC50) | Reduced sphere formation |
| Normal Cells | BEAS-2B (Human Bronchial Epithelial) | Moderate antiproliferative effect | 55.8 ± 4.9 | Higher IC₅₀ than cancer cells, indicating selectivity |
| Immune Cells | RAW264.7 (Macrophages) | Inhibited LPS-induced inflammatory cytokines | Not specified | Immunosuppressive effects |
Apoptosis and Necrosis Pathways Modulated by this compound in Cellular Models (e.g., mitochondrial, receptor-mediated)
This compound actively modulates apoptosis pathways in various cellular models, demonstrating a capacity to induce programmed cell death in cancer cells. Its mechanism involves the modulation of key molecular players in both pro-apoptotic and anti-apoptotic processes, including NF-κB, caspases (3, 8, 9, 12), Bcl-2, and Bcl-XL frontiersin.orgfrontiersin.org. Studies have shown that this compound increases the sub-G1 population in H1688 small-cell lung cancer (SCLC) cells, indicating cell cycle arrest and subsequent apoptosis frontiersin.orgfrontiersin.org. Furthermore, an increase in cleaved PARP levels has been observed in this compound-treated cells frontiersin.orgfrontiersin.org.
This compound induces both mitochondria-mediated and receptor-mediated apoptosis in SCLC cells (H1688 and H146) frontiersin.orgfrontiersin.orgnih.govntou.edu.tw. In these cells, it triggers the activation of caspase-3 and caspase-9, leading to PARP cleavage, cytochrome c release, and mitochondrial dysfunction nih.gov. The compound also promotes the expression of Fas and TRAIL receptor-1 and -2 via the caspase-8/Bid pathway, highlighting its involvement in receptor-mediated apoptosis nih.gov. Notably, this compound can enhance TNF-related apoptosis-inducing ligand (TRAIL)-induced apoptosis by inhibiting the NF-κB-mediated expression of cellular FLICE-inhibitory protein long form (cFLIP) frontiersin.orgfrontiersin.orgmendeley.com.
In non-small cell lung cancer (NSCLC) A549 cells, this compound induces dose-dependent apoptosis by altering the Bcl2-Bax protein ratio, activating caspase-9 and caspase-3, reducing Grp78 expression, inhibiting caspase-12 and caspase-7, and suppressing Akt activity frontiersin.orgfrontiersin.org. In prostate cancer PC3 cells, this compound activates Activating Transcriptional Factor 4 (ATF4) and increases the expression of its downstream effector, TRB3 frontiersin.orgfrontiersin.org. Beyond cancer cells, this compound exhibits cytoprotective effects in human hepatoma HepG2 cells against tert-butyl hydroperoxide (tBHP)-induced hepatotoxicity, primarily through anti-oxidative and anti-apoptotic activities, including the restoration of mitochondrial membrane potential and pro-caspase 3/9 protein expression koreascience.kr. In breast cancer cells (T47D and MDA-MB-231), this compound-mediated apoptosis is associated with altered mitochondrial membrane potential and increased reactive oxygen species (ROS) production aacrjournals.org.
The cytotoxic potential of this compound across various cancer cell lines is summarized in the table below:
Table 1: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| H1688 (SCLC) | 12.5 | frontiersin.orgfrontiersin.org |
| H146 (SCLC) | 30.4 | frontiersin.orgfrontiersin.org |
| Hela | 36 | frontiersin.org |
| A375 | 62 | frontiersin.org |
| PC3 (Prostate Cancer) | 24.7 | frontiersin.orgfrontiersin.org |
Inflammatory Response Modulation by this compound in Cellular Models (e.g., LPS-induced RAW264.7 macrophages)
This compound demonstrates significant anti-inflammatory capabilities by decreasing the expression of various inflammatory molecules, including cytokines, interleukins, and inflammatory enzymes frontiersin.org. Its anti-inflammatory action involves the inhibition of the JAK/STAT signaling pathway and T-cell receptor pathways frontiersin.org.
A prominent area of research focuses on this compound's effects in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. In this cellular model, this compound effectively suppresses inflammatory mediators frontiersin.orgfrontiersin.orgmdpi.comjst.go.jpresearchmap.jpmdpi.com. Specifically, it reduces the production of reactive oxygen species (ROS) and nitric oxide (NO) radicals, as well as the expression of inducible nitric oxide synthase (iNOS) protein frontiersin.orgjst.go.jpresearchmap.jp. This compound also decreases the mRNA expression of key inflammatory genes such as CCL2, TNF-α, IL-1β, and iNOS in LPS-stimulated RAW264.7 cells frontiersin.orgjst.go.jpresearchmap.jpmdpi.com. Mechanistically, it attenuates LPS-induced phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, and inhibits NF-κB activation in RAW264.7 cells frontiersin.orgjst.go.jpresearchgate.net.
A crucial pathway modulated by this compound for its anti-inflammatory effects is the KEAP1/Nrf2 pathway. This compound activates Nrf2 by downregulating KEAP1, leading to the induction of heme oxygenase-1 (HO-1) expression frontiersin.orgfrontiersin.orgmdpi.comresearchmap.jpmdpi.comtandfonline.com. This activation initiates detoxification processes and contributes to its immunosuppressive effects frontiersin.orgresearchmap.jp. The anti-inflammatory actions of this compound in RAW264.7 macrophages are partially reversed by treatment with Tin Protomorphyrin IX (TinPPIX), an HO-1 inhibitor, underscoring the importance of HO-1 induction in its mechanism researchmap.jpmdpi.com. Furthermore, this compound inhibits LPS-induced macrophage activation and inflammatory gene expression while simultaneously increasing the expression of anti-inflammatory genes, such as IL-10, in an Aryl Hydrocarbon Receptor (AhR)-dependent manner tandfonline.comdovepress.com.
Immunomodulatory Activities of this compound at the Cellular Level (e.g., T-cell differentiation and proliferation)
This compound exerts potent immunomodulatory activities, demonstrating a strong inhibitory effect on immune responses chemfaces.com. A key aspect of its immunomodulatory profile is its ability to suppress the differentiation of CD4(+) T cells by inhibiting the expression and production of T-cell lineage-specific master regulators and cytokines frontiersin.orgchemfaces.com.
In experimental autoimmune encephalomyelitis (EAE) mouse models, this compound significantly inhibits the differentiation and proliferation of Th1 and Th17 cells. This inhibition leads to a reduction in pro-inflammatory cytokines and prevents the infiltration of inflammatory cells into the central nervous system frontiersin.orgmdpi.comdovepress.comchemfaces.comresearchgate.netnih.gov. Similarly, in collagen-induced arthritis (CIA) mice, this compound reduces T cell proliferation, even when stimulated with collagen II (CII) and anti-CD3 antibody mdpi.comnih.gov. It also decreases STAT1 and STAT3 phosphorylation and the proportions of Th1 and Th17 cells in lymph nodes mdpi.comnih.gov. Concurrently, this compound promotes the differentiation of regulatory T (Treg) cells mdpi.com.
This compound plays a crucial role in restoring the Th17/Treg cell balance, alleviating inflammatory injury, and enhancing the expression of modulatory mediators in Tregs, while mitigating excessive inflammation driven by Th17 cells nih.gov. In CD4+ T cells, this compound reverses the upregulation of genes associated with T cell activation and Th17 differentiation (e.g., Rora, Pim1, Bhlhe40, Hif1a) that are typically elevated in EAE, and simultaneously increases the expression of immunomodulatory genes like Foxp3 nih.gov. In EAE models, this compound has been shown to significantly decrease central nervous system (CNS) Th1 and Th17 cell percentages chemfaces.com.
Beyond T cells, this compound also influences other immune cell functions. It inhibits osteoclast formation by suppressing key osteoclastogenic genes (NFATc1, c-Fos, TRAP, MMP9, Ctsk, Atp6v2), hindering IκB-α degradation, and inhibiting ERK and JNK phosphorylation researchgate.netresearchgate.net.
Table 2: Immunomodulatory Effects of this compound on T-Cell Subpopulations in EAE Models
| T-Cell Subpopulation | Effect of this compound (Decrease) | Reference |
| CD4+ CNS T-cells | 51% | chemfaces.com |
| CD8+ CNS T-cells | 80% | chemfaces.com |
| Th1 CNS T-cells | 24% | chemfaces.com |
| Th17 CNS T-cells | 44% | chemfaces.com |
Mechanistic Insights from Omics Technologies in this compound Research
Omics technologies, including transcriptomics, proteomics, and metabolomics, have provided deeper insights into the complex molecular mechanisms underlying this compound's biological activities.
Transcriptomic Analysis of this compound-Treated Cells
Transcriptomic analysis, particularly through single-cell RNA sequencing (scRNA-seq), has been instrumental in elucidating this compound's effects on gene expression profiles. In experimental autoimmune uveitis (EAU) mouse models, scRNA-seq analysis of this compound-treated mice revealed a downregulation of EAU-upregulated inflammatory and autoimmune-related genes nih.gov. This analysis also indicated that this compound suppressed pathways associated with immune cell differentiation, activation, and migration in a cell-specific manner nih.gov.
Specifically, in CD4+ T cells, this compound treatment reversed the upregulation of genes linked to T cell activation and Th17 differentiation (e.g., Rora, Pim1, Bhlhe40, Hif1a) and simultaneously increased the expression of immunomodulatory genes such as Foxp3 nih.gov. Beyond immune responses, transcriptomic studies can also identify changes in gene expression related to cancer, such as the downregulation of Notch target genes (Hey1, Hes1, E-cadherin) observed in breast cancer cells treated with this compound aacrjournals.org.
Proteomic Profiling of this compound's Molecular Targets
Proteomic profiling has been crucial in identifying the direct and indirect molecular targets of this compound. Using approaches like thermal proteome profiling (TPP) and solvent-induced protein precipitation (SIP), soluble epoxide hydrolase (sEH) has been identified as a promising target of this compound in Parkinson's disease models researchgate.netpnas.orgpnas.orgnih.govresearchgate.netresearchgate.net. These methods collectively identified 14 candidate proteins as potential targets, including sEH (gene name, Ephx2), keratin (B1170402) 17, desmoplakin, adgrb1, slc18a2, and adhesion G protein-coupled receptor B1 pnas.orgpnas.orgresearchgate.netresearchgate.net. Gene ontology analysis suggests that these identified proteins are involved in diverse biological processes, including lipid metabolic processes, inflammatory responses, metabolic processes, cell surface receptor signaling pathways, G protein-coupled receptor signaling pathways, and negative regulation of angiogenesis pnas.orgpnas.org. This compound has been characterized as an uncompetitive inhibitor of sEH pnas.orgpnas.orgnih.govresearchgate.net.
Proteomic analyses have also revealed this compound's modulation of protein expression in cancer cells, including Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9, which contributes to its inhibitory effects on metastasis frontiersin.orgfrontiersin.org. It also modulates proteins such as p21, p27, Cyclin D1, and Cyclin A, contributing to its cytostatic effects frontiersin.orgfrontiersin.org. In the context of apoptosis, this compound affects the expression of Bcl-2, Bcl-XL, and caspases (3, 8, 9, 12), and influences the NF-κB, STAT3, and Akt pathways frontiersin.orgfrontiersin.org. In paw tissues of CIA mice, Western blot analysis demonstrated that this compound treatment led to the upregulation of Nrf-2 and HO-1 proteins and the downregulation of KEAP1 expression mdpi.comnih.gov. Furthermore, this compound decreases Bcl2 protein expression and upregulates caspase-8 and caspase-3 levels in experimental rat models frontiersin.orgfrontiersin.org. It has also been shown to inhibit EGFR and Her-2 phosphorylation in A431 and MDA-MB-453 cell lines frontiersin.org. In colonospheres, proteomic analysis showed that this compound treatment reduced the expression of stemness/self-renewal markers such as CD44, c-Myc, Bmi-1, and Sox2, and inhibited the JAK2-STAT3 signaling pathway by reducing pSTAT3 levels and its nuclear translocation nih.gov. It also decreased the expression of cell cycle-specific markers like CCND1 and CDK4 nih.gov.
Metabolomic Signatures Associated with this compound Exposure
Metabolomic studies, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), have provided insights into the metabolic changes associated with this compound exposure. In Parkinson's disease models, metabolomic profiling revealed that this compound increased the levels of plasma epoxyeicosatrienoic acids (EETs), which are substrates of sEH, while decreasing the levels of dihydroxyeicosatrienoic acids (DHETs), the products of sEH pnas.orgpnas.orgnih.gov. This shift in the EET/DHET ratio indicates that this compound stabilizes EETs by inhibiting sEH activity pnas.orgpnas.org. Specifically, an increase in 8,9-EET; 11,12-EET; and 14,15-EET, along with a decrease in 11,12-DHET and 14,15-DHET, has been observed following this compound exposure pnas.org.
Pharmacodynamics and Biological Effects of Kurarinone in Preclinical Models
In vivo Studies of Kurarinone (B208610) in Animal Models
Preclinical in vivo studies have extensively explored the biological effects of this compound across a spectrum of disease models, highlighting its multi-faceted pharmacological profile.
Neurobiological Effects of this compound in Rodent Models (e.g., Parkinson's disease, experimental autoimmune encephalomyelitis)
This compound demonstrates notable neurobiological effects in rodent models of neurodegenerative and autoimmune conditions.
Parkinson's Disease (PD) In mouse models of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has been shown to alleviate Parkinson-like behaviors. It effectively attenuates dopaminergic neurotoxicity, evidenced by a reduction in the loss of dopamine (B1211576) (DA) and its metabolites, and an increase in tyrosine hydroxylase (TH) levels researchgate.netbindingdb.org. Furthermore, this compound suppresses the activation of microglia and the nuclear factor-kappa B (NF-κB) signaling pathway, contributing to its anti-neuroinflammatory effects bindingdb.orguin-malang.ac.idxenbase.org. A key mechanism involves its interaction with soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation. This compound acts as a high nanomolar uncompetitive inhibitor of sEH, leading to the stabilization of epoxyeicosatrienoic acids (EETs) researchgate.netbindingdb.orguni.luherts.ac.uk. Studies using sEH gene-knockout mice have confirmed sEH as a critical target, as this compound did not provide additional protection in these models bindingdb.orguni.luherts.ac.uk. Beyond PD, this compound exhibits neuroprotective effects against corticosterone-induced cytotoxicity in rat hippocampal neurons by targeting beta-secretase 1 (BACE1) to activate the PI3K-Akt signaling pathway nih.gov.
Experimental Autoimmune Encephalomyelitis (EAE) In the MOG35-55 peptide-induced experimental autoimmune encephalomyelitis (EAE) mouse model, this compound significantly improved clinical scores wikipedia.org. It substantially reduced central nervous system (CNS) inflammation and demyelination, showing a 61% and 83% decrease, respectively, and a 42% decrease in mononuclear cell (MNC) infiltration into CNS tissue wikipedia.org. The compound also inhibited the levels of various pro-inflammatory cytokines and chemokines wikipedia.org. These effects are mediated by its ability to suppress T cell-mediated autoimmune responses, specifically inhibiting Th1 and Th17 cell differentiation and proliferation, and modulating Janus kinase/signal transducer and activator of transcription (JAK/STAT) and T-cell receptor (TCR)-mediated signaling pathways wikipedia.orgguidetopharmacology.orgciteab.comguidetopharmacology.org.
Neurobiological Effects of this compound in Rodent Models
| Model/Condition | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| Parkinson's Disease (MPTP-induced mice) | Alleviates Parkinson-like behaviors; attenuates dopaminergic neurotoxicity; reduces DA and metabolite loss; increases TH levels. | Inhibits soluble epoxide hydrolase (sEH), stabilizing EETs; suppresses microglial activation; inhibits NF-κB signaling. | researchgate.netbindingdb.orguin-malang.ac.idxenbase.orguni.luherts.ac.uk |
| Corticosterone-induced cytotoxicity (rat hippocampal neurons) | Neuroprotective effects; promotes cellular viability; suppresses apoptosis. | Targets BACE1 to activate PI3K-Akt signaling pathway. | nih.gov |
Cardiovascular System Modulation by this compound in Animal Studies
Direct evidence detailing the specific modulation of the cardiovascular system by this compound in animal studies is limited in the provided context. While its target, soluble epoxide hydrolase (sEH), is known to regulate molecules associated with blood pressure, comprehensive studies focusing solely on the direct cardiovascular effects of this compound in animal models were not explicitly found.
Anti-inflammatory Actions of this compound in Preclinical Disease Models (e.g., collagen-induced arthritis, LPS-induced pneumonia)
This compound exhibits potent anti-inflammatory actions in various preclinical disease models.
Collagen-Induced Arthritis (CIA) In a collagen-induced arthritis (CIA) mouse model, oral administration of this compound (100 mg/kg/day) significantly reduced arthritis severity abcam.comciteab.com. It decreased serum and paw tissue levels of key pro-inflammatory cytokines, including TNF-α, IL-6, IFN-γ, and IL-17A citeab.comabcam.comciteab.com16streets.com. This compound also reduced T cell proliferation and the proportions of Th1 and Th17 cells in lymph nodes by reducing STAT1 and STAT3 phosphorylation citeab.comabcam.comciteab.com16streets.comghostarchive.org. Furthermore, this compound demonstrated antioxidant effects by suppressing malondialdehyde (MDA) and hydrogen peroxide (H2O2) production, while simultaneously promoting the enzymatic activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) abcam.comciteab.com16streets.com. This antioxidant action is partly mediated through the activation of the Nrf2/KEAP1 pathway, leading to the upregulation of Nrf2 and heme oxygenase-1 (HO-1) expression and downregulation of KEAP1 abcam.comciteab.com16streets.com.
LPS-Induced Pneumonia this compound has been shown to ameliorate lipopolysaccharide (LPS)-induced pneumonia in C57BL/6 mice wikipedia.orgcenmed.comwikipedia.org. At a dose of 100 mg/kg, it ameliorated lung injury and inflammatory cell infiltration, and significantly decreased myeloperoxidase (MPO) activity by 47.6% wikipedia.orgcenmed.comwikipedia.org. The compound notably reduced the levels of pro-inflammatory cytokines such as IL-1β (34.9% reduction), TNF-α (55.1% reduction), and IL-6 (36.2% reduction) in the lung wikipedia.orgcenmed.comwikipedia.org. Mechanistically, this compound restrained LPS-induced activation of MAPK and NF-κB pathways both in vivo and in vitro wikipedia.orgcenmed.comwikipedia.org. It also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) wikipedia.orgcenmed.comguidetopharmacology.org.
Anti-inflammatory Actions of this compound in Preclinical Disease Models
| Model/Condition | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| Collagen-Induced Arthritis (CIA) (mice) | Reduces arthritis severity; decreases serum and paw levels of TNF-α, IL-6, IFN-γ, IL-17A; reduces T cell proliferation; reduces Th1 and Th17 cell proportions. | Reduces STAT1 and STAT3 phosphorylation; suppresses MDA and H2O2; promotes SOD and GSH-Px activities; activates Nrf2/KEAP1 pathway (upregulates Nrf2, HO-1; downregulates KEAP1). | citeab.comabcam.comciteab.com16streets.comghostarchive.org |
Gastrointestinal System Interactions of this compound in Animal Studies
This compound demonstrates beneficial interactions with the gastrointestinal system, particularly in models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS).
Inflammatory Bowel Disease (IBD) / Ulcerative Colitis (UC) / Irritable Bowel Syndrome (IBS) In mouse models of trinitrobenzene sulfonic acid (TNBS)-induced colitis (a model for IBD) and irritable bowel syndrome (IBS), this compound has shown therapeutic effects guidetopharmacology.orgnih.govnih.govnih.govmdpi.com. In TNBS-induced colitis mice, this compound mitigated colonic tissue damage, decreased the infiltration of inflammatory cells including monocytes/macrophages, neutrophils, and T lymphocytes guidetopharmacology.orgnih.govmdpi.com. It also protected against colonic goblet cell loss and improved tight junction integrity guidetopharmacology.orgnih.gov. Furthermore, this compound treatment led to the restoration of the gut microbiota to a more normal composition guidetopharmacology.orgnih.gov. Mechanistically, this compound suppressed T helper (Th) 17 cell responses and facilitated interleukin-10 (IL-10) production via Blimp-1 guidetopharmacology.orgnih.govnih.gov. In IBS mouse models, this compound alleviated visceral hypersensitivity and mucosal inflammatory responses, partly by up-regulating AhR expression in macrophages and enhancing anti-inflammatory responses nih.gov.
Gastrointestinal System Interactions of this compound in Animal Studies
| Model/Condition | Key Findings | Mechanism of Action | References |
|---|---|---|---|
| TNBS-induced Colitis (mice) | Mitigates colonic tissue damage; decreases inflammatory cell infiltration (monocytes/macrophages, neutrophils, T lymphocytes); protects goblet cells; improves tight junction integrity; restores gut microbiota. | Suppresses Th17 cell responses; facilitates IL-10 production via Blimp-1. | guidetopharmacology.orgnih.govnih.govmdpi.com |
Immunological Responses to this compound in Animal Models
This compound exhibits strong inhibitory effects on immune responses in animal models. It suppresses the differentiation of CD4(+) T cells by inhibiting the expression and production of T-cell lineage-specific master regulators and cytokines wikipedia.orgguidetopharmacology.org. It directly suppresses cytokine-induced Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling and T-cell receptor (TCR) pathways wikipedia.orgguidetopharmacology.orgciteab.comnih.gov. In models of chronic inflammatory skin diseases, such as psoriasis-like skin disease induced by IL-23 injection and contact dermatitis induced by 2,4,6-trinitrochlorobenzene (TNCB) application, this compound repressed disease development by inhibiting the expression of pro-inflammatory mediators, including cytokines, chemokines, and enzymes wikipedia.orgguidetopharmacology.org. It also inhibits Th1 and Th17 cell differentiation and proliferation, while promoting Treg cell differentiation citeab.comghostarchive.org.
Immunological Responses to this compound in Animal Models
| Immune Cell/Pathway | Effect of this compound | References |
|---|---|---|
| CD4(+) T cell differentiation | Suppressed | wikipedia.orgguidetopharmacology.org |
| T-cell lineage-specific master regulators and cytokines | Inhibited expression and production | wikipedia.orgguidetopharmacology.org |
| JAK/STAT signaling pathway | Directly suppressed | wikipedia.orgguidetopharmacology.orgciteab.comnih.gov |
| T-cell receptor (TCR) pathway | Directly suppressed | wikipedia.orgguidetopharmacology.orgciteab.com |
| Pro-inflammatory mediators (cytokines, chemokines, enzymes) | Inhibited expression (in chronic inflammatory skin disease models) | wikipedia.orgguidetopharmacology.org |
| Th1 cell differentiation/proliferation | Inhibited | citeab.comghostarchive.org |
| Th17 cell differentiation/proliferation | Inhibited | citeab.comghostarchive.org |
Antineoplastic Efficacy of this compound in Experimental Xenograft Models (e.g., lung cancer, prostate cancer)
This compound demonstrates significant antineoplastic efficacy in experimental xenograft models of various cancers.
Lung Cancer In non-small cell lung cancer (NSCLC) xenograft rat models (A549 cells), this compound (at doses of 20 and 40 mg/kg body weight) significantly reduced tumor weight and volume over 27 days, without apparent signs of toxicity wikipedia.orgciteab.comciteab.comwikipedia.orguni.lumedchemexpress.com. It induces apoptosis by decreasing the Bcl2-Bax protein ratio, activating caspases 9 and 3, decreasing Grp78 expression, inhibiting caspases 12 and 7, and suppressing Akt activity wikipedia.orgwikipedia.org. In small-cell lung cancer (SCLC) cells (H1688 and H146), this compound increased both early and late apoptotic cell populations and elevated cleaved PARP levels citeab.comciteab.comwikipedia.orgbiotech-asia.org. It also increased cleaved caspase-8 and Bid levels, indicating both mitochondria and receptor-mediated apoptosis induction citeab.comciteab.comwikipedia.org. This compound inhibits cell cycle progression in the G2/M and Sub-G1 phases wikipedia.orgwikipedia.org. Furthermore, it inhibits metastasis by modulating the protein expression of Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, and MMP9 wikipedia.orgwikipedia.org.
Prostate Cancer this compound exhibits anticancer activity against prostate cancer cells. In the prostate cancer cell line PC3, a dose-dependent anticancer activity was observed with an IC50 of 24.7 µM citeab.com. It demonstrated selectivity towards cancer cells over normal human diploid fibroblast (TIG3 cells) with a selectivity index score of 2.02 citeab.com. This compound induces a cytostatic effect in prostate cancer cells, evidenced by increased p21 and p27 levels and decreased cyclin D1 and cyclin A protein expression citeab.comwikipedia.org. It also induces ATF4 activation through the PERK-eIF2α pathway wikipedia.org.
Antineoplastic Efficacy of this compound in Experimental Xenograft Models
| Cancer Type | Model/Cell Line | Key Findings | Mechanism of Action | References |
|---|---|---|---|---|
| Lung Cancer (NSCLC) | A549 xenograft rat model | Significantly reduced tumor weight and volume. | Induces apoptosis (decreases Bcl2-Bax ratio, activates caspases 9/3, inhibits caspases 12/7, suppresses Akt); inhibits cell cycle progression (G2/M, Sub-G1); inhibits metastasis (modulates Vimentin, N-cadherin, E-cadherin, MMP2, MMP3, MMP9). | wikipedia.orgciteab.comciteab.comwikipedia.orguni.lumedchemexpress.com |
| Lung Cancer (SCLC) | H1688, H146 cells (in vivo/xenograft implied by context) | Increased early/late apoptotic cell populations; increased cleaved PARP, caspase-8, Bid levels. | Induces mitochondria and receptor-mediated apoptosis. | citeab.comciteab.comwikipedia.orgbiotech-asia.org |
Structure Activity Relationship Sar and Structural Modification Studies of Kurarinone
Synthesis of Kurarinone (B208610) Analogues for SAR Investigations
While comprehensive libraries of this compound analogues have not been extensively reported, the synthesis of related prenylated and lavandulyl flavanones provides a clear roadmap for generating derivatives for SAR studies. The general synthetic approach involves a few key steps that can be adapted to produce a variety of this compound analogues with modifications on all three of its ring structures (A, B, and C rings).
A plausible and efficient synthetic strategy begins with a polyhydroxyacetophenone, such as 2,4,6-trihydroxyacetophenone, which serves as the precursor to the A ring and part of the C ring of the flavanone (B1672756). The critical step in synthesizing this compound analogues is the regioselective introduction of a prenyl, geranyl, or, specifically for this compound, a lavandulyl side chain onto this precursor. This is typically achieved through a Friedel-Crafts alkylation reaction, where the lavandulyl group is directed to the C-8 position.
Following this alkylation, the resulting lavandulyl-substituted acetophenone (B1666503) undergoes a base-catalyzed Aldol condensation with a suitably substituted benzaldehyde (B42025), which will form the B ring. This reaction yields a chalcone (B49325) intermediate. The final step is the intramolecular cyclization of the chalcone, usually under acidic or basic conditions, to form the heterocyclic C ring, thus completing the flavanone skeleton.
By varying the substituents on the benzaldehyde precursor, a wide array of analogues with different functional groups on the B ring can be synthesized. Similarly, modifications to the initial acetophenone precursor or the lavandulyl group itself can be used to explore the SAR of the A and C rings. This synthetic framework allows for systematic modifications to probe the role of each part of the this compound molecule in its biological activity. nih.govresearchgate.netresearchgate.netconicet.gov.ar
Computational Approaches for Predicting this compound's Biological Activity
Computational methods are indispensable tools in modern drug discovery, providing insights into molecular interactions and predicting the biological activity of compounds before their synthesis. For this compound, molecular docking, dynamics simulations, QSAR, and network pharmacology have been employed to elucidate its mechanisms of action and guide the design of more effective derivatives.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method has been successfully applied to understand how this compound interacts with its biological targets at the molecular level.
A key study investigated the interaction of this compound with dopamine (B1211576) receptors (D₁R, D₂LR, and D₄R) and monoamine oxidase (MAO) enzymes, which are important targets in neurodegenerative diseases. The docking analysis revealed that this compound binds effectively within the active sites of these proteins, showing low binding energies that indicate stable interactions. The lavandulyl group was identified as a critical feature, facilitating numerous hydrophobic interactions with amino acid residues in the binding pockets. For instance, in the dopamine D₁ receptor, this compound's lavandulyl tail was shown to interact with hydrophobic residues, while its aromatic rings formed key connections with other residues in the transmembrane helices. globalresearchonline.net These computational findings align with experimental data showing that this compound acts as an antagonist at the D₁ receptor and an agonist at D₂L and D₄ receptors. globalresearchonline.net
Similarly, docking studies with MAO-A and MAO-B showed that this compound can interact with both the catalytic and allosteric binding sites. globalresearchonline.net However, the simulations also suggested that the bulky lavandulyl group might cause some steric hindrance, preventing optimal aromatic interactions with key tyrosine residues, which could explain its modest inhibitory activity observed in vitro. globalresearchonline.net
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interactions |
|---|---|---|---|
| Dopamine D₁ Receptor (hD₁R) | -10.21 | Asp103, Ser199, Phe288, Val87 | Hydrogen bonds, Hydrophobic, π-π stacking |
| Dopamine D₂L Receptor (hD₂LR) | -10.45 | Asp114, Ser193, Phe389, Trp386 | Hydrogen bonds, Hydrophobic, π-π stacking |
| Dopamine D₄ Receptor (hD₄R) | -9.89 | Asp115, Ser196, Phe389, His414 | Hydrogen bonds, Hydrophobic, π-cation |
| Monoamine Oxidase A (hMAO-A) | -9.51 | Tyr407, Tyr444, Phe208, FAD | Hydrogen bonds, Hydrophobic |
| Monoamine Oxidase B (hMAO-B) | -11.88 | Tyr398, Tyr435, Ile199, FAD | Hydrogen bonds, Hydrophobic |
Data sourced from Varghese et al. (2021). globalresearchonline.net
Molecular dynamics simulations, which analyze the physical movements of atoms and molecules over time, can further validate the stability of these docked complexes. Such simulations can confirm that the interactions predicted by docking are maintained in a dynamic environment, reinforcing the proposed binding modes.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that attempts to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. A 3D-QSAR study was conducted on a set of 53 natural flavonoids to understand their inhibitory activity against acetylcholinesterase (AChE), an important enzyme in Alzheimer's disease. globalresearchonline.net In this study, this compound was selected as the template molecule for aligning the entire dataset due to its high potency (pIC₅₀ = 7.82). globalresearchonline.net
The study employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. The resulting CoMFA model was statistically significant, indicating a strong correlation between the structural features of the flavonoids and their AChE inhibitory activity. globalresearchonline.net
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated) | 0.810 | Indicates good internal predictive ability of the model. |
| r² (Non-cross-validated) | 0.961 | Indicates a high degree of correlation between predicted and actual activity. |
| F-statistic | 220.009 | Shows high statistical significance of the regression model. |
| Steric Contribution | 63.2% | The size and shape of substituents are the dominant factors for activity. |
| Electrostatic Contribution | 36.8% | The electronic properties of substituents also play a significant role. |
Data sourced from Sivakumar et al. (2014). globalresearchonline.net
The contour maps generated from the CoMFA model provide a visual guide for structural modification. For this compound, the maps indicated that bulky, sterically favorable groups (represented by green contours) near the lavandulyl side chain would enhance biological activity. Conversely, bulky groups in other regions (yellow contours) would be detrimental. This suggests that modifications to the lavandulyl group could be a promising strategy for developing more potent AChE inhibitors based on the this compound scaffold. globalresearchonline.net
Network pharmacology is a systems-level approach that integrates compound-target and disease-gene interactions to explore the mechanisms of action for therapeutic agents, particularly those from traditional medicine with multiple components and targets. This method has been applied to investigate the anticancer mechanisms of the Compound Kushen Injection (CKI), a formulation used in traditional Chinese medicine for treating various solid tumors, including lung cancer. benthamdirect.comeurekaselect.com
In a network pharmacology-based study, this compound was identified as one of the principal potentially active ingredients within CKI. benthamdirect.comeurekaselect.comprobiologists.com The analysis constructed a complex network of interactions by mapping the chemical components of CKI to their predicted protein targets and then linking these targets to lung cancer-associated pathways. benthamdirect.com The study predicted that the active compounds in CKI, including this compound, likely exert their anticancer effects by modulating a network of targets rather than a single protein. benthamdirect.com These targets are often neighbor nodes to established lung cancer drug targets, suggesting that this compound may work by affecting the broader biological pathways that support tumor growth and survival. benthamdirect.comeurekaselect.com This approach provides a powerful hypothesis-generating tool, pointing toward specific pathways and protein networks that can be validated experimentally to fully understand this compound's anticancer effects.
Impact of Functional Group Modifications on this compound's Mechanistic Profile
The specific arrangement of functional groups on the this compound scaffold is critical to its biological activity. Analysis of its structure reveals several key moieties whose modification would likely impact its therapeutic effects.
The lavandulyl group at the C-8 position is a defining feature of this compound. This large, lipophilic side chain significantly influences the molecule's interaction with biological targets. As shown in molecular docking studies, it is crucial for forming hydrophobic interactions within the binding pockets of enzymes and receptors. globalresearchonline.net Its presence enhances membrane permeability and may facilitate entry into cells. The QSAR study on AChE inhibitors suggests that further increasing the steric bulk in this region could be beneficial for activity, indicating that replacing the lavandulyl group with other bulky lipophilic chains could be a viable strategy for optimization. globalresearchonline.net The difference between this compound and its precursor, nor-kurarinone (B1236682) (which lacks the lavandulyl group), highlights the importance of this moiety for many of its biological activities.
The hydroxyl (-OH) groups at positions C-7, C-2', and C-4' are also vital. For flavonoids in general, the number and position of hydroxyl groups are strongly correlated with antioxidant activity, as they can donate hydrogen atoms to neutralize free radicals. The catechol-like arrangement on the B-ring (at C-2' and C-4') is particularly important. These groups also serve as hydrogen bond donors and acceptors, allowing for specific interactions with amino acid residues in target proteins. globalresearchonline.net
The methoxy (B1213986) (-OCH₃) group at the C-5 position differentiates this compound from many other flavanones. Methylation of a hydroxyl group can alter a compound's properties by increasing its lipophilicity and metabolic stability. This can affect its absorption, distribution, and half-life in the body. While it removes a potential hydrogen-bonding site, it can also fine-tune the electronic properties of the A-ring, potentially influencing target binding affinity.
| Functional Group | Position | Postulated Role and Impact on Mechanism |
|---|---|---|
| Lavandulyl Group | C-8 | Provides key hydrophobic interactions with targets; increases lipophilicity and membrane association. Modifications to its size and shape are predicted to strongly influence activity. globalresearchonline.net |
| Hydroxyl Group | C-7 | Acts as a hydrogen bond donor/acceptor; contributes to antioxidant activity. |
| Hydroxyl Groups | C-2', C-4' | Form a key interaction site for hydrogen bonding with protein targets; crucial for antioxidant and radical-scavenging properties. |
| Methoxy Group | C-5 | Increases lipophilicity and potential metabolic stability compared to a hydroxyl group; modulates electronic properties of the A-ring. |
| Flavanone Core | - | Provides the rigid scaffold necessary for orienting the functional groups in 3D space for optimal target interaction. |
Analytical Methodologies for Kurarinone Quantification in Biological and Botanical Matrices
Development and Validation of LC-MS/MS Methods for Kurarinone (B208610) Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the cornerstone for the sensitive and selective quantification of this compound in biological samples. Several methods, particularly utilizing Ultra-Performance Liquid Chromatography (UPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), have been rigorously developed and validated, primarily for analysis in rat plasma. nih.govnih.gov
These methods typically involve a sample preparation step, such as liquid-liquid extraction with ethyl acetate, to isolate this compound and an internal standard (IS) from the plasma matrix. nih.govnih.govresearchgate.net Chromatographic separation is commonly achieved on a C18 reversed-phase column using a gradient mobile phase consisting of an organic solvent like acetonitrile and an aqueous solution containing a modifier like formic acid. nih.govresearchgate.net
Detection is performed on a triple quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. For this compound, common transitions monitored are m/z 437.0→301.2 in positive ionization mode and m/z 437.2→161.1 in negative ionization mode. nih.govnih.govresearchgate.net
Method validation is performed to ensure reliability, with key parameters including linearity, lower limit of quantification (LLOQ), precision, accuracy, recovery, and matrix effect. nih.govnih.gov These validated methods demonstrate high sensitivity, with LLOQs reported as low as 0.1 ng/mL, making them suitable for pharmacokinetic studies. nih.gov The analytical run times are often short, typically around 3.0 minutes, allowing for high throughput. nih.govresearchgate.net
| Parameter | Method 1 (UPLC-MS/MS) nih.govresearchgate.net | Method 2 (UHPLC-MS/MS) nih.gov |
|---|---|---|
| Linearity Range | 20-2000 ng/mL | 0.1-1000 ng/mL |
| LLOQ | 20 ng/mL | 0.1 ng/mL |
| Intra-day Precision (RSD%) | < 8.2% | < 13.2% |
| Inter-day Precision (RSD%) | < 8.2% | < 13.2% |
| Accuracy (RE%) | within ±9.0% | Not explicitly stated (Precision and Recovery within acceptable limits) |
| Recovery | 77.3% - 85.6% | No more than 12.6% (RSD%) |
| Matrix Effect | 94.7% - 107.2% | Not explicitly stated |
| Internal Standard | Chlorzoxazone | Rutin |
GC-MS Based Approaches for Volatile this compound Metabolites
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. mdpi.com It involves separating compounds in a gaseous mobile phase and identifying them based on their mass-to-charge ratio after ionization. nih.gov For non-volatile compounds, a derivatization step is often required to increase their volatility, making them suitable for GC-MS analysis. nih.gov
However, a review of the scientific literature indicates that GC-MS-based approaches are not commonly employed for the analysis of this compound or its metabolites. This compound is a large, non-volatile flavonoid, which makes it inherently unsuitable for direct GC-MS analysis. While derivatization could theoretically be applied, LC-MS/MS methods are generally preferred for compounds of this nature due to their high polarity and thermal instability. Furthermore, there is no specific evidence to suggest that the metabolic pathways of this compound produce volatile metabolites that would be amenable to GC-MS analysis. Therefore, this technique is not considered a standard or practical approach for this compound quantification in biological or botanical matrices.
Spectrophotometric and Chromatographic Techniques for this compound Quantification in Plant Extracts
The quantification of this compound in its primary botanical source, the roots of Sophora flavescens, is crucial for the quality control of herbal preparations. High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are the predominant techniques used for this purpose.
A simple reversed-phase HPLC method with UV detection (at 254 nm) has been developed for the simultaneous quantification of this compound and trifolirhizin in Sophora flavescens roots. koreascience.krresearchgate.net This method allows for the determination of this compound content, which has been found to vary significantly in plant materials collected from different regions. koreascience.kr HPLC has also been used to determine the this compound content in ethanol extracts of Sophora flavescens, confirming it as a major constituent. nih.gov
HPTLC offers a reliable alternative for the quantification of this compound. A densitometric HPTLC method has been established for the simultaneous analysis of this compound and sophoraflavanone G. akjournals.com The separation is achieved on silica (B1680970) gel plates with a chloroform-methanol mobile phase, followed by densitometric scanning at 285 nm. akjournals.com This method has been validated for precision, repeatability, and accuracy, proving its suitability for routine analysis of Sophora flavescens roots. akjournals.com
| Parameter | Value |
|---|---|
| Intra-day Precision (RSD%) | 1.97% - 2.04% |
| Inter-day Precision (RSD%) | 2.15% - 2.40% |
| Instrument Precision (CV%) | 0.43% - 0.56% |
| Method Repeatability (CV%) | 1.81% - 1.84% |
| Average Recovery | 96.3% - 103.4% |
While spectrophotometric methods are often used in the analysis of plant extracts, they are typically employed to determine the total flavonoid content rather than to quantify a specific compound like this compound. These methods are based on colorimetric reactions, such as complexation with aluminum chloride, which results in a bathochromic shift that can be measured. However, due to the lack of specificity for a single analyte in a complex extract, chromatography-based methods are preferred for the precise quantification of this compound.
Bioanalytical Methodologies for this compound in in vivo Experimental Samples (e.g., plasma, urine, tissues)
The bioanalytical methodologies for quantifying this compound in in vivo samples are dominated by the UPLC-MS/MS and UHPLC-MS/MS methods detailed in section 7.1. These highly sensitive and specific methods have been successfully applied to pharmacokinetic studies in rats, enabling the characterization of this compound's absorption, distribution, metabolism, and excretion profiles. nih.govnih.gov
The primary matrix for these studies has been rat plasma, where sample preparation typically involves liquid-liquid extraction to ensure a clean extract for analysis. nih.govnih.govresearchgate.net The methods have proven robust and reliable for generating concentration-time profiles of this compound following administration. nih.govnih.gov
In addition to plasma, analytical methods have been applied to quantify this compound and its metabolites in tissue samples. One study investigated the tissue distribution of this compound and this compound glucuronide in rats, analyzing their levels in both serum and liver tissue. nih.gov This demonstrates the adaptability of LC-MS-based methods to more complex tissue matrices, which is vital for understanding the compound's accumulation and potential mechanisms of action or toxicity in specific organs. nih.gov While specific validated methods for urine have not been detailed in the reviewed literature, the established LC-MS/MS platforms could readily be adapted for such analyses, likely requiring adjustments to the sample preparation protocol to account for the different matrix composition.
Synthetic Chemistry Approaches to Kurarinone and Its Analogues
Total Synthesis Strategies for Kurarinone (B208610)
While a specific, detailed total synthesis of this compound has not been extensively documented in publicly available literature, a general and plausible strategy can be outlined based on established methodologies for constructing the flavanone (B1672756) core. Flavanone synthesis is a well-understood process in organic chemistry, typically involving a two-step sequence: the formation of a chalcone (B49325) intermediate followed by its cyclization.
The initial and crucial step is often the Claisen-Schmidt condensation, a base-catalyzed reaction between a substituted 2'-hydroxyacetophenone (B8834) and a corresponding aromatic aldehyde. wikipedia.orgnih.gov For this compound, this would involve a suitably protected polyhydroxyacetophenone and an aldehyde carrying the other aromatic portion of the molecule. The resulting α,β-unsaturated ketone, known as a 2'-hydroxychalcone (B22705), serves as the direct precursor to the flavanone core.
The subsequent and final key step is the intramolecular cyclization of the 2'-hydroxychalcone. This transformation can be achieved under various conditions, including acid or base catalysis, to facilitate an intramolecular Michael addition, where the phenolic hydroxyl group attacks the β-carbon of the enone system. nepjol.inforsc.org This cyclization forges the heterocyclic C ring characteristic of the flavanone scaffold. The stereochemistry at the C2 position, a key feature of flavanones, can be influenced by the use of chiral catalysts or organocatalytic methods during the cyclization step to achieve enantioselectivity. nih.gov
A generalized synthetic scheme is presented below:
Table 1: Generalized Synthetic Route for the Flavanone Core
| Step | Reaction Type | Description | Key Reagents/Conditions |
|---|---|---|---|
| 1 | Claisen-Schmidt Condensation | Formation of a 2'-hydroxychalcone intermediate from a substituted 2'-hydroxyacetophenone and a benzaldehyde (B42025) derivative. | Base catalyst (e.g., NaOH, KOH) in an alcoholic solvent. |
| 2 | Intramolecular Cyclization | Cyclization of the chalcone to form the flavanone heterocyclic ring via an oxa-Michael addition. | Acid (e.g., HCl, H₂SO₄) or base (e.g., NaOAc) catalysis, sometimes with heating. nih.gov |
The primary challenge in a total synthesis of this compound itself would be the strategic introduction of the complex lavandulyl group at the C-8 position of the A ring. This would likely require a multi-step synthesis of a lavandulyl-substituted 2'-hydroxyacetophenone precursor prior to the Claisen-Schmidt condensation.
Semi-Synthetic Modifications of Naturally Occurring this compound
Semi-synthetic approaches, which utilize naturally isolated this compound as a starting material, have been successfully employed to create novel analogues. A significant method in this regard is microbial biotransformation, where microorganisms are used to carry out specific chemical reactions on the this compound scaffold.
Fungi from the Cunninghamella genus, such as Cunninghamella blakesleana and Cunninghamella echinulata, have proven effective in modifying this compound and its precursor, northis compound. nih.govtandfonline.comnih.gov These microorganisms are capable of introducing hydroxyl groups and glycosylating the flavanone core at specific positions. For instance, the incubation of this compound with Cunninghamella echinulata has yielded derivatives like 6″-hydroxythis compound and this compound-7-O-β-glucoside. nih.gov Similarly, feeding northis compound to Cunninghamella blakesleana resulted in the production of this compound itself, as well as hydroxylated and glycosylated products. nih.govtandfonline.com These biotransformations offer a green chemistry approach to generating derivatives that would be challenging to produce through traditional chemical synthesis due to issues with regioselectivity.
Table 2: Products from Microbial Biotransformation of this compound and Northis compound
| Starting Material | Microorganism | Resulting Product(s) | Type of Modification |
|---|---|---|---|
| This compound | Cunninghamella echinulata AS 3.3400 | 6″-hydroxythis compound | Hydroxylation |
| This compound | Cunninghamella echinulata AS 3.3400 | This compound-7-O-β-glucoside | Glycosylation |
| Northis compound | Cunninghamella blakesleana AS 3.970 | This compound | Methylation |
| Northis compound | Cunninghamella blakesleana AS 3.970 | 4″,5″-dihydroxythis compound | Hydroxylation |
| Northis compound | Cunninghamella blakesleana AS 3.970 | 6″-hydroxyl-northis compound 4'-O-β-d-glucoside | Hydroxylation & Glycosylation |
Derivatization Techniques for Exploring Novel this compound Structures
The exploration of novel this compound structures through derivatization is driven by the desire to understand its structure-activity relationship (SAR) and potentially enhance its biological properties. The main targets for chemical modification on the this compound scaffold are its reactive functional groups: the phenolic hydroxyl groups and the lavandulyl side chain.
Glycosylation: As demonstrated by biotransformation studies, the attachment of sugar moieties to the hydroxyl groups is a key derivatization technique. nih.govnih.gov Chemical glycosylation can also be performed to yield glycosides, which often exhibit improved water solubility and altered pharmacokinetic profiles compared to the parent aglycone.
Modification of the Lavandulyl Group: The lavandulyl group is considered crucial for the biological activity of several related flavonoids. nih.gov Its unique branched and unsaturated structure presents opportunities for various chemical modifications. Reactions could target the double bonds within the lavandulyl moiety, for example, through hydrogenation, epoxidation, or dihydroxylation, to probe the importance of unsaturation and steric bulk for biological efficacy.
These derivatization strategies are essential for generating a library of this compound analogues, which can then be screened for various biological activities to build a comprehensive SAR profile.
Preclinical Therapeutic Potential and Mechanistic Basis of Kurarinone
Role of Kurarinone (B208610) in Models of Neurodegenerative Disorders (preclinical focus)
Emerging preclinical evidence suggests that this compound may offer neuroprotective benefits in the context of certain neurodegenerative disorders, primarily through its anti-inflammatory properties.
In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound demonstrated a significant protective effect on dopaminergic neurons. nih.govfrontiersin.orgresearchgate.net Treatment with this compound alleviated behavioral deficits and mitigated dopaminergic neurotoxicity, as evidenced by the preservation of tyrosine hydroxylase (TH)-positive cells in the substantia nigra and striatum. nih.govfrontiersin.orgresearchgate.net The primary mechanism identified was the reduction of neuroinflammation. nih.govfrontiersin.orgresearchgate.netasm.org this compound was found to suppress the activation of microglia, which are key immune cells in the central nervous system, and to inhibit the nuclear factor kappa B (NF-κB) signaling pathway. nih.govfrontiersin.orgresearchgate.net Further investigation using a proteomics approach identified soluble epoxide hydrolase (sEH) as a likely molecular target of this compound. nih.govresearchgate.netasm.org By inhibiting sEH, this compound stabilizes the levels of epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with anti-inflammatory properties. nih.govresearchgate.net This action helps to control neuroinflammation, a critical factor in the progressive damage to dopaminergic neurons seen in Parkinson's disease. nih.govfrontiersin.orgresearchgate.net
Another area of investigation has been the neuroprotective effects of this compound on hippocampal neurons. In a study using corticosterone-induced cytotoxicity in rat hippocampal neurons as a model, this compound was shown to attenuate neuronal damage. nih.gov A potential target for this compound in this context was identified as BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1). nih.gov By downregulating BACE1, this compound was observed to activate the PI3K/AKT signaling pathway, a crucial cascade for neuronal survival. nih.gov While this study was framed in the context of insomnia disorder, the involvement of BACE1, a key enzyme in the production of amyloid-beta peptides, suggests a potential, though not yet directly studied, relevance for Alzheimer's disease. nih.gov
Table 1: Preclinical Studies of this compound in Neurodegenerative Disorder Models
| Disorder Model | Key Findings | Mechanism of Action |
|---|---|---|
| Parkinson's Disease (MPTP-induced mice) | Alleviated behavioral deficits and dopaminergic neurotoxicity. nih.govfrontiersin.orgresearchgate.net | Attenuated neuroinflammation by suppressing microglia activation and the NF-κB signaling pathway; inhibited soluble epoxide hydrolase (sEH) to stabilize epoxyeicosatrienoic acids (EETs). nih.govfrontiersin.orgresearchgate.netasm.org |
Antineoplastic Mechanisms of this compound in in vitro and in vivo Cancer Models
This compound has demonstrated significant anticancer potential across a variety of cancer cell lines and in animal models, exerting its effects through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis: A primary antineoplastic mechanism of this compound is the induction of programmed cell death, or apoptosis, in cancer cells. This has been observed in various cancer types, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), colon cancer, and gastric cancer. nih.govasm.orgnih.govnih.gov this compound triggers apoptosis through both the intrinsic (mitochondria-mediated) and extrinsic (receptor-mediated) pathways. nih.govnih.gov
In the intrinsic pathway, this compound alters the mitochondrial membrane potential and modulates the expression of Bcl-2 family proteins, leading to a decreased Bcl-2/Bax ratio. nih.govnih.gov This promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in PARP cleavage and apoptosis. nih.govnih.gov
In the extrinsic pathway, this compound has been shown to upregulate the expression of death receptors such as Fas and TRAIL receptors. nih.gov This leads to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic pathway. nih.gov In some cancer cells, such as hepatocellular carcinoma, this compound has also been found to induce autophagic cell death. mdpi.com
Cell Cycle Arrest: this compound also exerts cytostatic effects by inducing cell cycle arrest, thereby inhibiting cancer cell proliferation. It has been shown to cause cell cycle arrest in the G0/G1 and G2/M phases, depending on the cancer cell type. frontiersin.orgasm.orgnih.govfrontiersin.orgnih.gov This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in colorectal cancer cells, this compound reduces the protein levels of cyclin D1/D3 and CDK4/6. frontiersin.org In prostate cancer cells, it induces the CDK inhibitor p21. fip.org
Inhibition of Metastasis: The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality. This compound has demonstrated the ability to inhibit the migration and invasion of cancer cells in vitro. nih.govasm.orgnih.gov This anti-metastatic effect is mediated by the suppression of the epithelial-mesenchymal transition (EMT), a process by which cancer cells gain migratory and invasive properties. nih.gov this compound has been observed to increase the expression of the epithelial marker E-cadherin while decreasing the expression of mesenchymal markers like N-cadherin and Vimentin. asm.orgnih.gov Furthermore, it downregulates the expression of matrix metalloproteinases (MMPs), such as MMP-2, MMP-3, and MMP-9, which are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion. nih.govasm.orgnih.gov
Modulation of Signaling Pathways: The anticancer effects of this compound are underpinned by its ability to modulate several key signaling pathways that are often dysregulated in cancer. These include:
PI3K/Akt Pathway: this compound has been shown to suppress the activity of the PI3K/Akt pathway, which is crucial for cell survival and proliferation, in non-small cell lung cancer cells. nih.gov
JAK2/STAT3 Pathway: In colon cancer stem-like cells, this compound inhibits the JAK2-STAT3 signaling pathway, leading to a reduction in stemness and self-renewal properties. frontiersin.org
ERK/RSK2 Pathway: this compound can attenuate the ERK/RSK2 kinase pathway, which in turn inhibits NF-κB-driven gene expression of proteins like IL-6 and cyclin D1. nih.gov
NF-κB Pathway: this compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, cell survival, and proliferation. asm.orgnih.govnih.gov
PERK/ATF4 Pathway: In some cancer cells, this compound triggers the activation of activating transcription factor 4 (ATF4) through PERK phosphorylation, leading to cytostatic effects. fip.orgmdpi.com
In vivo Studies: The in vitro anticancer activities of this compound have been corroborated in preclinical animal models. In a xenograft mouse model using A549 non-small cell lung cancer cells, this compound treatment significantly inhibited tumor growth without apparent toxicity. nih.govnih.gov These in vivo studies have confirmed that this compound induces apoptosis in tumor tissues, as evidenced by an increased number of TUNEL-positive cells and modulation of apoptosis-related proteins. nih.gov
Table 2: Antineoplastic Mechanisms of this compound in Preclinical Cancer Models
| Mechanism | Cancer Model(s) | Key Molecular Targets/Pathways |
|---|---|---|
| Apoptosis Induction | Non-small cell lung cancer, Small cell lung cancer, Colon cancer, Gastric cancer, Hepatocellular carcinoma | Intrinsic Pathway (↓Bcl-2/Bax ratio, ↑Caspase-9, -3), Extrinsic Pathway (↑Fas, TRAIL receptors, ↑Caspase-8), Autophagy |
| Cell Cycle Arrest | Colorectal cancer, Prostate cancer, Gastric cancer | G0/G1 phase (↓Cyclin D1/D3, CDK4/6, ↑p21), G2/M phase |
| Metastasis Inhibition | Small cell lung cancer | Suppression of EMT (↑E-cadherin, ↓N-cadherin, Vimentin), ↓MMP-2, -3, -9 |
| Signaling Pathway Modulation | Various cancer cell lines | ↓PI3K/Akt, ↓JAK2/STAT3, ↓ERK/RSK2, ↓NF-κB, ↑PERK/ATF4 |
| In vivo Tumor Growth Inhibition | Non-small cell lung cancer (A549 xenograft) | Reduced tumor volume and weight, induced apoptosis in tumor tissue |
This compound's Modulatory Effects in Inflammatory and Autoimmune Pathologies (preclinical)
This compound has demonstrated potent anti-inflammatory and immunomodulatory effects in various preclinical models of inflammatory and autoimmune diseases, including rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
In a mouse model of collagen-induced arthritis (CIA), a model for rheumatoid arthritis, oral administration of this compound significantly reduced the severity of arthritis, as indicated by lower symptom scores and reduced joint inflammation, pannus formation, and bone erosion. researchgate.netasm.orgnih.gov This therapeutic effect was associated with a significant reduction in the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, IFN-γ, and IL-17A. researchgate.netasm.orgnih.gov
The immunomodulatory effects of this compound are largely attributed to its influence on T-cell responses. It has been shown to suppress the proliferation and differentiation of pathogenic CD4+ T-cell subsets, particularly Th1 and Th17 cells, which are key drivers of autoimmune inflammation. researchgate.netasm.orgnih.gov This is achieved, in part, through the inhibition of the JAK/STAT signaling pathway, specifically by reducing the phosphorylation of STAT1 and STAT3, which are critical for Th1 and Th17 differentiation, respectively. researchgate.netasm.orgnih.gov In a model of autoimmune uveitis, this compound was also found to restore the balance between pro-inflammatory Th17 cells and regulatory T (Treg) cells. researchgate.net
A central mechanism underlying the anti-inflammatory and antioxidant effects of this compound is the activation of the Nrf2/KEAP-1 pathway. nih.govresearchgate.netasm.orgnih.govfrontiersin.org this compound has been shown to downregulate the expression of Keap1, a negative regulator of Nrf2. nih.govnih.govfrontiersin.org This leads to the stabilization and nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant enzymes, including heme oxygenase-1 (HO-1). nih.govresearchgate.netasm.orgnih.govfrontiersin.org The induction of HO-1 plays a significant role in the anti-inflammatory effects of this compound by suppressing the production of inflammatory mediators like IL-1β and iNOS in macrophages. nih.govnih.govfrontiersin.org
Furthermore, this compound has been shown to inhibit the NF-κB signaling pathway, a central regulator of inflammatory gene expression. frontiersin.org In models of inflammatory bowel disease and autoimmune hepatitis, this compound attenuated the inflammatory response by inhibiting the activation of the cGAS-STING signaling pathway.
Table 3: Modulatory Effects of this compound in Preclinical Inflammatory and Autoimmune Models
| Disease Model | Key Findings | Mechanism of Action |
|---|---|---|
| Rheumatoid Arthritis (Collagen-Induced Arthritis) | Reduced arthritis severity, joint inflammation, and bone erosion. researchgate.netasm.orgnih.gov | ↓Pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ, IL-17A); Inhibited Th1/Th17 differentiation via ↓p-STAT1/p-STAT3; Activated Nrf2/HO-1 pathway. researchgate.netasm.orgnih.gov |
| Multiple Sclerosis (Experimental Autoimmune Encephalomyelitis) | Inhibited clinical progression of the disease. | Inhibited Th1 and Th17 cell differentiation and proliferation. |
| Inflammatory Skin Disease (Psoriasis-like and Contact Dermatitis models) | Ameliorated cutaneous inflammatory responses. | Suppressed pathogenic CD4+ T-cell differentiation; Inhibited JAK/STAT and TCR-mediated signaling pathways. medchemexpress.com |
| General Inflammation (LPS-stimulated macrophages) | Inhibited expression of IL-1β and iNOS. nih.govnih.govfrontiersin.org | Activated Nrf2/HO-1 pathway; Suppressed NF-κB activation. nih.govnih.govfrontiersin.org |
Emerging Preclinical Research Areas for this compound (e.g., anti-microbial, anti-diabetic, anti-atherosclerosis, anti-drug resistance)
Beyond its well-documented anti-inflammatory, neuroprotective, and antineoplastic effects, preclinical research has begun to explore other therapeutic applications for this compound.
Anti-microbial Activity: this compound has demonstrated a broad spectrum of antimicrobial activity. It has been shown to be effective against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with a minimum inhibitory concentration (MIC) as low as 2 µg/mL for these drug-resistant strains. nih.gov It is also active against Streptococcus mutans. asm.org The antibacterial mechanism of action appears to involve the disruption of the bacterial cell membrane integrity and biosynthesis. nih.gov Additionally, this compound exhibits antifungal activity against human pathogenic yeasts like Candida albicans and the plant pathogenic fungus Cladosporium cucumerinum, with MIC values around 5-60 µg/mL. nih.gov
Anti-diabetic Potential: While direct, extensive preclinical studies on the anti-diabetic effects of this compound are limited, there is some evidence to suggest potential benefits. One study reported that this compound can inhibit aldose reductase, an enzyme implicated in the development of diabetic complications. nih.gov The accumulation of sorbitol, produced by aldose reductase from excess glucose, can lead to cellular damage in diabetic patients. nih.gov
Anti-atherosclerosis Potential: Currently, there is a lack of specific preclinical studies investigating the direct effects of this compound on atherosclerosis. However, given that inflammation and oxidative stress are key drivers of atherosclerotic plaque development, the potent anti-inflammatory and antioxidant properties of this compound, mediated through pathways like Nrf2 and NF-κB, suggest a plausible, yet unexplored, therapeutic potential in this area.
Anti-drug Resistance: The ability of cancer cells to develop resistance to chemotherapy, known as multidrug resistance (MDR), is a major clinical challenge. Some studies have investigated the potential of this compound to overcome MDR. In the context of bacterial infections, this compound has shown efficacy against antibiotic-resistant strains like MRSA and VRE. nih.gov However, in a study on P-glycoprotein (Pgp)-expressing human colon cancer cells, this compound did not appear to reverse Pgp-mediated drug resistance. nih.gov Further research is needed to clarify its role in modulating MDR in different cancer types and through various resistance mechanisms.
Table 4: Emerging Preclinical Research on this compound
| Research Area | Key Findings | Mechanism of Action/Target |
|---|---|---|
| Anti-microbial | Effective against bacteria (including MRSA and VRE) and fungi (Candida albicans). nih.govasm.orgnih.gov | Disruption of bacterial membrane integrity and biosynthesis. nih.gov |
| Anti-diabetic | Inhibition of aldose reductase. nih.gov | Potential to reduce diabetic complications by preventing sorbitol accumulation. nih.gov |
| Anti-atherosclerosis | Not directly studied, but plausible based on its known mechanisms. | Potent anti-inflammatory and antioxidant effects (Nrf2 activation, NF-κB inhibition). |
| Anti-drug Resistance | Effective against antibiotic-resistant bacteria (MRSA, VRE). nih.gov No significant effect on Pgp-mediated drug resistance in a colon cancer model. nih.gov | Varies depending on the context (bacterial vs. cancer cell resistance). |
Future Directions and Unresolved Questions in Kurarinone Research
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of flavonoids is a well-established pathway involving a series of key enzymes. researchgate.netnih.govnih.govtuscany-diet.netphytomorphology.com The process begins with the phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. nih.govtuscany-diet.net The first enzyme specific to flavonoid biosynthesis, chalcone (B49325) synthase (CHS), then catalyzes the formation of a chalcone scaffold, which is the precursor for all flavonoids. nih.govtuscany-diet.net Subsequently, chalcone isomerase (CHI) converts the chalcone into a flavanone (B1672756), a central intermediate from which various flavonoid subclasses are derived. researchgate.nettuscany-diet.netphytomorphology.com
While this core pathway is understood, the specific enzymatic steps that lead to the unique chemical structure of kurarinone (B208610), particularly the attachment of the lavandulyl group, are yet to be fully elucidated. Future research should focus on identifying and characterizing the specific prenyltransferase enzymes in Sophora flavescens responsible for this modification. Unraveling the complete biosynthetic pathway of this compound could open avenues for its biotechnological production through metabolic engineering in microbial or plant systems, ensuring a sustainable and scalable supply for further preclinical and potentially clinical investigation.
Key enzymes in the general flavonoid biosynthetic pathway that provide a foundation for future investigation into this compound-specific pathways are listed below.
| Enzyme Class | Enzyme Name | Function in Flavonoid Biosynthesis |
| Lyase | Phenylalanine ammonia-lyase (PAL) | Catalyzes the initial step in the phenylpropanoid pathway. nih.gov |
| Ligase | 4-coumarate-CoA ligase (4CL) | Activates p-coumaric acid to p-coumaroyl-CoA. nih.govphytomorphology.com |
| Synthase | Chalcone synthase (CHS) | Catalyzes the first committed step in flavonoid biosynthesis. nih.govnih.gov |
| Isomerase | Chalcone isomerase (CHI) | Catalyzes the cyclization of chalcones into flavanones. researchgate.netnih.govphytomorphology.com |
| Oxidoreductase | Flavanone 3-hydroxylase (F3H) | Hydroxylates flavanones to produce dihydroflavonols. researchgate.netnih.gov |
| Oxidoreductase | Flavonol synthase (FLS) | Converts dihydroflavonols to flavonols. researchgate.netnih.gov |
Discovery of Undiscovered Biological Targets of this compound
This compound is known to interact with a multitude of biological targets, contributing to its wide range of pharmacological effects. nih.govfrontiersin.orgnih.gov Its anticancer activities, for instance, are mediated through the modulation of key signaling molecules and pathways, including NF-κB, caspases, STAT3, and Akt. nih.govnih.gov Furthermore, this compound has been shown to activate the PERK-eIF2α pathway, leading to cytostatic effects in cancer cells. nih.gov In the context of neuroinflammation, soluble epoxide hydrolase (sEH) has been identified as a promising target of this compound. nih.gov
Despite these discoveries, the full spectrum of this compound's molecular targets is likely much broader. The diverse biological activities of this compound suggest that it may interact with other, as-yet-undiscovered proteins and pathways. Future research should employ advanced target deconvolution strategies to identify these unknown biological targets. nuvisan.comtechnologynetworks.com Techniques such as affinity chromatography, expression cloning, protein microarrays, and biochemical suppression can be utilized to systematically uncover the direct binding partners of this compound. technologynetworks.com Identifying these novel targets will be crucial for a more complete understanding of its mechanisms of action and for identifying new therapeutic applications.
A summary of some of the known biological targets of this compound is presented below.
| Target/Pathway | Associated Activity | Reference |
| NF-κB | Anti-inflammatory, Anticancer | nih.govnih.gov |
| Caspases (3, 8, 9) | Apoptosis induction in cancer cells | nih.govnih.gov |
| STAT3 and Akt | Anticancer, Anti-inflammatory | nih.govnih.govmdpi.com |
| Soluble epoxide hydrolase (sEH) | Neuroprotection | nih.gov |
| PERK-eIF2α pathway | Cytostatic effects in cancer cells | nih.gov |
| KEAP1/Nrf2 pathway | Antioxidant and anti-inflammatory effects | mdpi.com |
Integration of Advanced Omics Technologies for Comprehensive this compound Profiling
The advent of advanced "omics" technologies, including proteomics, metabolomics, and transcriptomics, offers powerful tools for a systems-level understanding of the biological effects of natural products. nih.govmdpi.commdpi.com A proteomics approach has already been successfully used to identify soluble epoxide hydrolase (sEH) as a target of this compound in the context of Parkinson's disease. nih.gov This highlights the potential of omics technologies to provide a more comprehensive profile of this compound's molecular interactions and downstream effects.
Future studies should integrate multi-omics approaches to create a detailed map of the cellular response to this compound treatment. For example, proteomics and metabolomics can be combined to identify changes in protein expression and metabolite levels in response to this compound, offering insights into the metabolic pathways it modulates. mdpi.commdpi.com Transcriptomics can reveal the effects of this compound on gene expression, providing a broader view of the signaling pathways it influences. By integrating data from these different omics layers, researchers can construct comprehensive models of this compound's mechanism of action, leading to a more rational approach for its therapeutic development. nih.gov
Development of Advanced Delivery Systems for Preclinical Applications
A significant challenge in the preclinical development of many flavonoids, including this compound, is their poor bioavailability, which is often due to low water solubility. pharmaexcipients.comnih.govmdpi.com To overcome this limitation, the development of advanced drug delivery systems is essential. mdpi.com Nanotechnology-based platforms, such as liposomes, nanoemulsions, and polymeric nanoparticles, have shown great promise for enhancing the delivery of flavonoids. pharmaexcipients.comnih.govmdpi.commdpi.comlabroots.comnih.govnih.govresearchgate.netmdpi.com
Future research should focus on the design and preclinical evaluation of such advanced delivery systems for this compound. Encapsulating this compound within these nanocarriers could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues or cells. mdpi.comlabroots.com For instance, liposomal formulations have been successfully developed for other flavonoids like fisetin, demonstrating their suitability for in vivo administration. nih.gov Similarly, nanoemulsions and solid lipid nanoparticles are effective lipid-based carriers for improving the bioavailability of hydrophobic compounds. pharmaexcipients.commdpi.commdpi.com The development of these delivery systems will be a critical step in translating the promising in vitro activities of this compound to in vivo preclinical models.
| Delivery System | Potential Advantages for this compound |
| Liposomes | Biocompatible, can encapsulate both hydrophilic and hydrophobic compounds, potential for targeted delivery. nih.govresearchgate.netmdpi.com |
| Nanoemulsions | High surface area for improved absorption, can enhance the solubility of lipophilic drugs. pharmaexcipients.commdpi.com |
| Polymeric Nanoparticles | Controlled and sustained release, potential for surface functionalization for targeted delivery. nih.gov |
| Solid Lipid Nanoparticles | High stability, controlled release, improved bioavailability of hydrophobic compounds. pharmaexcipients.commdpi.com |
Exploration of Synergistic Effects of this compound with Other Compounds in Preclinical Studies
Combination therapies are a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. mdpi.commdpi.com Natural compounds are increasingly being investigated for their potential to act synergistically with conventional chemotherapeutic agents, enhancing their efficacy and potentially reducing side effects. mdpi.com this compound has already demonstrated promising synergistic effects in preclinical studies.
Specifically, this compound has been shown to sensitize gastric and cervical cancer cells to TRAIL-induced apoptosis. nih.govnih.gov This synergistic effect is mediated through the downregulation of anti-apoptotic proteins like Mcl-1 and c-FLIP, via the inhibition of STAT3 and NF-κB signaling pathways. nih.govnih.gov Furthermore, studies have indicated that this compound may be an effective anti-cancer and anti-metastatic agent for small cell lung carcinoma, a disease often treated with combinations of etoposide (B1684455) and cisplatin (B142131). nih.gov
Future preclinical research should systematically explore the synergistic potential of this compound with a broader range of chemotherapeutic drugs, such as cisplatin and doxorubicin, across various cancer types. mdpi.comfrontiersin.org Investigating these combinations could lead to the development of more effective and less toxic treatment regimens.
| Combination Agent | Cancer Type | Observed Synergistic Effect | Mechanism | Reference |
| TRAIL | Gastric Cancer | Enhanced apoptosis and cell cycle arrest | Inhibition of STAT3 signaling, downregulation of Mcl-1 and c-FLIP | nih.gov |
| TRAIL | Cervical Cancer (HeLa cells) | Promoted tumor cell death | Inhibition of NF-κB-dependent cFLIP expression | nih.gov |
Q & A
Q. What are the primary molecular targets and mechanisms of action of Kurarinone in preclinical studies?
this compound exhibits multi-target activity, including:
- BKCa channel activation : Enhances channel activity, particularly in homomeric α-subunit configurations, influencing bladder contraction and neuronal excitability .
- sEH inhibition : Reduces hydrolysis of anti-inflammatory epoxyeicosatrienoic acids (EETs), mitigating neuroinflammation in Parkinson’s disease (PD) models .
- NF-κB pathway modulation : Suppresses NF-κB-dependent cFLIP expression, sensitizing tumor cells to TRAIL-induced apoptosis .
- Aryl hydrocarbon receptor (AhR) activation : Regulates macrophage function to alleviate intestinal inflammation .
- JAK/STAT and TCR signaling inhibition : Attenuates immune responses in autoimmune disorders .
Methodological Insight : Prioritize target validation using surface plasmon resonance (SPR), co-crystallization studies, and knockout (KO) models to confirm specificity (e.g., sEH KO mice in PD studies) .
Q. What in vitro assays are recommended to evaluate this compound’s anti-inflammatory and cytotoxic properties?
- NF-κB reporter assays : Quantify transcriptional activity in macrophages or cancer cells treated with pro-inflammatory stimuli (e.g., LPS) .
- Cytokine profiling : Use ELISA or multiplex assays to measure TNF-α, IL-6, and IL-1β levels in immune cell supernatants .
- Apoptosis assays : Combine this compound with TRAIL in cancer cell lines and assess caspase-3/7 activation via fluorometric methods .
- Macrophage polarization studies : Flow cytometry for M1/M2 markers (e.g., CD86/CD206) under AhR-modulating conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s pro-apoptotic (in cancer) and cytoprotective (in neurons) effects?
Context-dependent mechanisms underlie these dual roles:
- Cancer cells : this compound promotes apoptosis by downregulating cFLIP, a key anti-apoptotic protein, in synergy with TRAIL .
- Neurons : sEH inhibition elevates EETs, which stabilize GSK3β phosphorylation, reducing neuroinflammation and dopaminergic cell death .
Methodological Insight : Perform cell-type-specific pathway analysis (e.g., RNA-seq in neurons vs. cancer cells) and compare dose-response curves to identify therapeutic windows .
Q. What experimental models are optimal for studying this compound’s efficacy in neurodegenerative and autoimmune diseases?
- Parkinson’s disease : Use MPTP-induced PD mice to assess dopaminergic neuron survival, motor deficits, and sEH/EET levels via LC-MS .
- Multiple sclerosis : Adopt experimental autoimmune encephalomyelitis (EAE) models to evaluate Th1/Th17 cell differentiation and CNS demyelination .
- Inflammatory bowel disease : DSS-induced colitis models with AhR reporter assays to study macrophage modulation .
Validation Strategy : Cross-validate findings using genetic models (e.g., sEH KO mice) and pharmacodynamic markers (e.g., plasma EET/DHET ratios) .
Q. How does this compound’s dual role in immune activation (AhR) and suppression (Th1/Th17) impact experimental design?
The compound’s immunomodulatory effects are tissue- and disease stage-dependent:
- AhR activation : Dominates in mucosal inflammation (e.g., gut), requiring co-culture systems with macrophages and T cells .
- Th1/Th17 suppression : Prevails in autoimmune models (e.g., EAE), necessitating flow cytometry for IFN-γ/IL-17A intracellular staining .
Methodological Recommendation : Use conditional KO mice (e.g., AhR−/−) to dissect pathway-specific contributions .
Data Contradiction and Reproducibility
Q. What strategies mitigate variability in this compound’s estrogenic activity across studies?
Discrepancies in EC50 values (e.g., 4.6 vs. 1.66 µM) may arise from:
- Cell line specificity : MCF-7/6 breast cancer cells vs. other estrogen-sensitive models .
- Assay conditions : Differences in serum steroid levels or co-treatment with estrogen receptor modulators.
Standardization Approach : Use ERα/β reporter cell lines (e.g., HELN-ERα) under steroid-depleted conditions and include tamoxifen as a control .
Q. How can researchers address conflicting data on this compound’s cytotoxicity in cancer vs. non-cancer cells?
- Selective cytotoxicity : Screen panels of cancer/normal cell lines (e.g., NCI-60) to identify tumor-selective mechanisms (e.g., cFLIP dependency) .
- Metabolic stability : Compare hepatic metabolism (e.g., microsomal assays) to assess on-target vs. off-target toxicity .
Methodological Optimization
Q. What pharmacokinetic parameters are critical for in vivo this compound studies?
Key factors include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
